molecular formula C19H24N2O2 B610811 SGC2085 CAS No. 1821908-48-8

SGC2085

Cat. No.: B610811
CAS No.: 1821908-48-8
M. Wt: 312.413
InChI Key: GLFOFXKMALJTCZ-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SGC2085 is a Potent and Selective Coactivator Associated Arginine Methyltransferase 1 (CARM1) Inhibitor with an IC50 of 50 nM and more than undred-fold selectivity over other PRMTs. CARM1 is an important positive modulator of Wnt/β-catenin transcription and neoplastic transformation in colorectal cancer as well as a critical factor in estrogen-stimulated breast cancer growth, and its depletion results in decreased proliferation of myeloid leukemia cells in vivo.

Properties

IUPAC Name

(2S)-2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-12-7-13(2)9-17(8-12)23-18-6-5-16(10-14(18)3)11-21-19(22)15(4)20/h5-10,15H,11,20H2,1-4H3,(H,21,22)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFOFXKMALJTCZ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CNC(=O)C(C)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CNC(=O)[C@H](C)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of SGC2085: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGC2085 is a potent and highly selective small molecule inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4). Identified through virtual screening, this compound demonstrates significant promise as a chemical probe for studying the biological functions of CARM1. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical activity, selectivity, and the cellular pathways it modulates. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are provided to support further research and drug development efforts.

Introduction to this compound and its Target: CARM1

This compound is a novel inhibitor of CARM1, an enzyme that plays a crucial role in the regulation of gene transcription through the methylation of arginine residues on both histone and non-histone proteins. CARM1 is a member of the protein arginine methyltransferase (PRMT) family and is classified as a Type I PRMT, catalyzing the formation of monomethylarginine and asymmetric dimethylarginine.

CARM1 functions as a transcriptional coactivator for a variety of transcription factors, including nuclear hormone receptors (e.g., estrogen receptor α), p53, and NF-κB. Its enzymatic activity leads to the methylation of histone H3 at arginines 2, 17, and 26 (H3R2me2a, H3R17me2a, H3R26me2a), which are generally associated with transcriptional activation. By altering chromatin structure, CARM1 facilitates the recruitment of other transcriptional machinery to promoter and enhancer regions of target genes. Beyond histones, CARM1 also methylates a range of non-histone substrates, including the chromatin remodeling factor BAF155, the splicing factor CA150, and the tumor suppressor p53, thereby influencing a wide array of cellular processes such as cell cycle progression, DNA damage response, and cellular differentiation. Given its role in these fundamental processes, CARM1 has emerged as a promising therapeutic target in oncology and other diseases.

Mechanism of Action of this compound

This compound exerts its biological effects through the direct inhibition of the methyltransferase activity of CARM1.

Biochemical Inhibition

This compound is a potent inhibitor of CARM1 with an in vitro IC50 of 50 nM.[1][2][3] Mechanistic studies have revealed that this compound acts as a noncompetitive inhibitor with respect to both the peptide substrate (e.g., histone H3) and the methyl donor, S-adenosylmethionine (SAM). This is indicated by the fact that increasing concentrations of either the substrate peptide or SAM do not alter the IC50 value of this compound.[4] This noncompetitive inhibition suggests that this compound does not bind to the active site in a way that directly competes with either the substrate or the cofactor.

Selectivity Profile

This compound exhibits high selectivity for CARM1 over other protein methyltransferases. It is over 100-fold more selective for CARM1 than for most other PRMTs.[1][2] An exception is PRMT6, against which this compound shows an IC50 of 5.2 µM.[1][4] The compound has also been tested against a panel of 21 other human protein methyltransferases and has shown a high degree of selectivity.[2][4]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Selectivity vs. CARM1
CARM1 (PRMT4)50-
PRMT65200>100-fold
Other PRMTs>100-fold less active>100-fold
21 other human protein methyltransferasesHigh selectivityNot specified

Data compiled from multiple sources.[1][2][4]

Experimental Protocols

In Vitro Radiometric Assay for CARM1 Inhibition

This protocol outlines the general procedure for determining the in vitro inhibitory activity of this compound against CARM1 using a radiometric assay.

Materials:

  • Recombinant human CARM1 enzyme

  • Biotinylated histone H3 peptide substrate (e.g., H3 1-25)

  • S-[methyl-³H]-adenosyl-L-methionine (³H-SAM)

  • This compound or other test compounds dissolved in DMSO

  • Assay buffer (e.g., 20 mM Bicine, pH 8.5)

  • Scintillation proximity assay (SPA) beads (e.g., streptavidin-coated)

  • 96-well or 384-well plates suitable for scintillation counting

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.

  • In each well of the assay plate, combine the CARM1 enzyme, the biotinylated histone H3 peptide substrate, and the test compound or DMSO (for control wells).

  • Initiate the methylation reaction by adding ³H-SAM to each well.

  • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., containing an excess of unlabeled SAM).

  • Add a suspension of streptavidin-coated SPA beads to each well. The biotinylated and ³H-methylated peptide will bind to the beads, bringing the radioisotope into close proximity to the scintillant within the beads, generating a detectable signal.

  • Incubate the plate to allow for bead settling and signal generation.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Western Blot for BAF155 Methylation

This protocol describes a general method to assess the cellular activity of this compound by measuring the methylation status of a known CARM1 substrate, BAF155. It is important to note that this compound has been reported to have poor cell permeability and may not show significant activity in this assay.[1][4]

Materials:

  • HEK293 cells or other suitable cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-methyl-BAF155 (specific for CARM1-mediated methylation), anti-total BAF155, and anti-loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Seed HEK293 cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24-48 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against methyl-BAF155 overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total BAF155 and a loading control to normalize the data.

Signaling Pathways and Visualizations

CARM1-Mediated Transcriptional Activation Pathway

CARM1 is recruited to gene promoters and enhancers by transcription factors. Once recruited, it methylates histone H3 at specific arginine residues, which creates a binding site for other coactivators and chromatin remodeling complexes. This cascade of events leads to a more open chromatin structure, facilitating the initiation of transcription.

CARM1_Signaling_Pathway TF Transcription Factor (e.g., ERα, p53) CARM1 CARM1 TF->CARM1 Recruitment HistoneH3 Histone H3 CARM1->HistoneH3 Methylation MethylatedH3 Methylated Histone H3 (H3R17me2a) This compound This compound This compound->CARM1 Inhibition Coactivators Coactivators & Chromatin Remodelers MethylatedH3->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Activation

Caption: CARM1 Transcriptional Coactivation Pathway and Inhibition by this compound.

Experimental Workflow for this compound Characterization

The characterization of this compound involves a series of in vitro and cellular assays to determine its potency, selectivity, and mechanism of action.

SGC2085_Workflow VirtualScreening Virtual Screening HitIdentification Hit Identification VirtualScreening->HitIdentification LeadOptimization Lead Optimization HitIdentification->LeadOptimization SGC2085_synthesis This compound Synthesis LeadOptimization->SGC2085_synthesis BiochemicalAssay In Vitro Radiometric Assay (IC50 Determination) SGC2085_synthesis->BiochemicalAssay SelectivityScreening Selectivity Screening (Panel of Methyltransferases) BiochemicalAssay->SelectivityScreening MechanismStudy Mechanism of Action Study (Substrate/Cofactor Competition) SelectivityScreening->MechanismStudy CellularAssay Cellular Assay (Western Blot for Substrate Methylation) MechanismStudy->CellularAssay PermeabilityAssessment Permeability Assessment CellularAssay->PermeabilityAssessment

Caption: Workflow for the Discovery and Characterization of this compound.

Conclusion

This compound is a valuable research tool for elucidating the diverse biological roles of CARM1. Its high potency and selectivity make it a superior chemical probe for in vitro studies. While its poor cell permeability limits its current utility in cell-based assays and in vivo models, this compound serves as an important scaffold for the development of future CARM1 inhibitors with improved pharmacological properties. The detailed information provided in this guide is intended to facilitate further investigation into the therapeutic potential of targeting CARM1 and to aid in the design of next-generation inhibitors.

References

SGC2085: A Comprehensive Technical Profile on its Selectivity Against Protein Arginine Methyltransferases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC2085 is a potent and highly selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as PRMT4.[1][2][3] Protein arginine methyltransferases (PRMTs) are a family of enzymes that play crucial roles in cellular processes, including transcriptional regulation, signal transduction, and DNA repair, by catalyzing the transfer of methyl groups to arginine residues on histone and non-histone proteins.[4] Dysregulation of PRMT activity is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[5] This document provides an in-depth technical overview of the selectivity profile of this compound against other PRMTs, detailed experimental methodologies for its characterization, and visualization of relevant signaling pathways.

Data Presentation: this compound Selectivity Profile

The inhibitory activity of this compound has been quantitatively assessed against a panel of PRMTs. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating its remarkable selectivity for CARM1.

Target PRMTIC50 (nM)Selectivity vs. CARM1Reference
CARM1 (PRMT4) 50 -[1][2]
PRMT65200>100-fold[1][2]
Other PRMTsNo significant inhibition>100-fold[1][2]

This compound was also tested against a panel of 21 other human protein methyltransferases at concentrations up to 50 μM and showed complete selectivity.[1][6]

Experimental Protocols

In Vitro Radiometric Assay for PRMT Inhibition

This biochemical assay is employed to determine the in vitro potency and selectivity of compounds against PRMTs.

Principle: The assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a biotinylated peptide substrate by the PRMT enzyme. The resulting radiolabeled biotinylated peptide is captured on a streptavidin-coated plate, and the incorporated radioactivity is quantified by scintillation counting.

Materials:

  • PRMT enzymes (e.g., recombinant human CARM1, PRMT6)

  • Biotinylated histone H3 (1-25) peptide substrate

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • This compound or other test compounds

  • Assay Buffer: 20 mM Bicine, pH 8.5

  • Streptavidin-coated scintillation proximity assay (SPA) plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the desired concentration range (e.g., 0.006 µM to 100 µM).[1]

  • In a microplate, combine the PRMT enzyme (e.g., 25 nM CARM1), biotinylated histone H3 peptide substrate (e.g., 0.7 µM), and the test compound.[1]

  • Initiate the enzymatic reaction by adding [³H]-SAM (e.g., 1.9 µM).[1]

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a solution of unlabeled S-adenosyl-L-methionine (SAM) and EDTA.

  • Transfer the reaction mixture to a streptavidin-coated SPA plate and incubate to allow for the capture of the biotinylated peptide.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Western Blot Assay for BAF155 Methylation

This cell-based assay is used to assess the ability of this compound to inhibit CARM1 activity within a cellular context by measuring the methylation status of a known CARM1 substrate, BAF155.

Principle: Cells are treated with this compound, and the level of asymmetrically dimethylated BAF155 (a substrate of CARM1) is assessed by Western blotting using an antibody specific to the methylated form of the protein. A decrease in the methylated BAF155 signal indicates cellular inhibition of CARM1.

Materials:

  • HEK293 cells or other suitable cell line[2]

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)[2]

  • This compound

  • Cell lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 10 mM MgCl2, 0.5% Triton X-100, with protease inhibitors)[2]

  • SDS-PAGE gels and blotting apparatus

  • Primary antibodies: anti-BAF155 and anti-asymmetric dimethyl-BAF155 (R1064)

  • Secondary antibodies conjugated to a fluorescent dye

  • Fluorescent imaging system

Procedure:

  • Seed HEK293 cells in 12-well plates and grow to approximately 30% confluency.[2]

  • Treat the cells with varying concentrations of this compound (e.g., up to 10 µM) or DMSO as a vehicle control for 48 hours.[2]

  • Lyse the cells in total lysis buffer.[2]

  • Determine the protein concentration of the lysates.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with primary antibodies against total BAF155 and asymmetrically dimethylated BAF155 overnight at 4°C.

  • Wash the membrane and incubate with the appropriate fluorescently labeled secondary antibodies.

  • Visualize the protein bands using a fluorescent imaging system and quantify the band intensities to determine the relative levels of methylated and total BAF155.

Signaling Pathways and Experimental Workflows

CARM1 in the DNA Damage Response Pathway

CARM1 plays a crucial role in the cellular response to DNA damage by methylating histone and non-histone proteins, influencing the transcription of genes involved in cell cycle arrest and DNA repair.

CARM1_DNA_Damage_Response DNA_Damage DNA Damage ATM ATM Kinase DNA_Damage->ATM p53 p53 ATM->p53 BRCA1 BRCA1 ATM->BRCA1 p21 p21 p53->p21 BRCA1->p21 CARM1 CARM1 p300_CBP p300/CBP CARM1->p300_CBP methylates Histones Histones CARM1->Histones methylates p300_CBP->p21 coactivates Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair p21->Cell_Cycle_Arrest This compound This compound This compound->CARM1

Caption: CARM1's role in the DNA damage response pathway.

Experimental Workflow for In Vitro PRMT Inhibition Assay

The following diagram outlines the key steps in the radiometric assay used to determine the IC50 values of PRMT inhibitors.

Radiometric_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - PRMT Enzyme - Biotinylated Peptide - [3H]-SAM - this compound Dilutions Start->Prepare_Reagents Reaction_Setup Set up Reaction: Combine Enzyme, Peptide, and this compound Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate Reaction: Add [3H]-SAM Reaction_Setup->Initiate_Reaction Incubate Incubate at RT Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Capture_Peptide Capture Biotinylated Peptide on SPA Plate Stop_Reaction->Capture_Peptide Quantify Quantify Radioactivity Capture_Peptide->Quantify Analyze Analyze Data: Calculate % Inhibition and IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for the in vitro radiometric PRMT inhibition assay.

Logical Relationship of this compound's Selectivity

This diagram illustrates the high selectivity of this compound for CARM1 over other PRMTs.

SGC2085_Selectivity This compound This compound CARM1 CARM1 (PRMT4) IC50 = 50 nM This compound->CARM1 Potent Inhibition PRMT6 PRMT6 IC50 = 5200 nM This compound->PRMT6 Weak Inhibition (>100-fold less potent) Other_PRMTs Other PRMTs (No significant inhibition) This compound->Other_PRMTs No Inhibition

Caption: Selectivity profile of this compound against various PRMTs.

References

SGC2085: A Technical Guide to a Potent and Selective CARM1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of SGC2085, a potent and selective inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1). It includes detailed information on its chemical structure, physicochemical properties, biological activity, and relevant experimental protocols.

Chemical Structure and Properties

This compound is a small molecule inhibitor identified through virtual screening approaches.[1] Its chemical identity and key properties are summarized below.

PropertyValue
IUPAC Name (2S)-2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide
CAS Number 1821908-48-8
Molecular Formula C₁₉H₂₄N₂O₂
Molecular Weight 312.41 g/mol
SMILES CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CNC(=O)C(C)N)C)C
Appearance White to off-white solid powder
Purity ≥98%
Storage (Powder) -20°C for 3 years, 4°C for 2 years
Storage (In Solvent) -80°C for 6 months, -20°C for 1 month
Solubility

The solubility of this compound in various solvents is a critical factor for its use in in vitro and in vivo studies.

SolventSolubility
DMSO 62 mg/mL (198.45 mM)[2]
Ethanol 62 mg/mL (198.45 mM)[1]
Water <1 mg/mL
DMF 30 mg/mL
Ethanol:PBS (pH 7.2) (1:10) 0.1 mg/mL
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL (8.00 mM)[3]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (8.00 mM)[3]
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL (8.00 mM)[3]

Biological Activity and Selectivity

This compound is a potent and highly selective inhibitor of CARM1 (also known as PRMT4).[2][4] Its primary mechanism of action is the inhibition of the methyltransferase activity of CARM1.

TargetIC₅₀
CARM150 nM
PRMT65.2 µM

This compound demonstrates over 100-fold selectivity for CARM1 over other Protein Arginine Methyltransferases (PRMTs), with the exception of PRMT6 where the selectivity is still significant.[1][2] It shows no significant inhibition of other PRMTs such as PRMT1, PRMT3, PRMT5, PRMT7, and PRMT8 at concentrations up to 50 or 100 µM.[5]

Signaling Pathway

CARM1 is a key enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of gene transcription. This compound, by inhibiting CARM1, effectively blocks this methylation process.

CARM1_Signaling_Pathway cluster_0 Cell Nucleus SAM SAM (S-adenosylmethionine) CARM1_active Active CARM1 SAM->CARM1_active Co-substrate Methylated_Histone Methylated Histone H3 (H3R17me2a) CARM1_active->Methylated_Histone Methylation CARM1_inactive Inactive CARM1 Histone Histone H3 Histone->CARM1_active Gene_Transcription Gene Transcription Methylated_Histone->Gene_Transcription Activation This compound This compound This compound->CARM1_active Inhibition in_vitro_workflow start Start prep_mix Prepare Reaction Mix (CARM1, H3 peptide) start->prep_mix add_inhibitor Add this compound or DMSO prep_mix->add_inhibitor start_reaction Initiate with ³H-SAM add_inhibitor->start_reaction incubation Incubate at RT start_reaction->incubation stop_reaction Stop Reaction & Add SPA Beads incubation->stop_reaction measure Measure Radioactivity stop_reaction->measure calculate Calculate IC₅₀ measure->calculate end End calculate->end cellular_assay_workflow start Start seed_cells Seed HEK293 Cells start->seed_cells treat_cells Treat with this compound or DMSO (48h) seed_cells->treat_cells lyse_cells Lyse Cells treat_cells->lyse_cells protein_quant Protein Quantification lyse_cells->protein_quant sds_page SDS-PAGE & Western Blot protein_quant->sds_page antibody_probe Probe with Antibodies (Methylated Substrate, Total Protein) sds_page->antibody_probe visualize Visualize Bands antibody_probe->visualize analyze Analyze Band Intensity visualize->analyze end End analyze->end

References

SGC2085: A Technical Guide to a Potent and Selective Chemical Probe for CARM1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a critical enzyme in various cellular processes, including transcriptional regulation, DNA damage repair, and cell fate decisions. Its dysregulation is implicated in numerous diseases, most notably cancer, making it a compelling target for therapeutic intervention. SGC2085 is a potent and selective small-molecule inhibitor of CARM1, developed as a chemical probe to facilitate the study of CARM1 biology and to serve as a starting point for drug discovery efforts. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular properties, detailed experimental protocols for its use, and a summary of its selectivity profile.

Introduction to this compound

This compound was identified through virtual screening as a potent inhibitor of CARM1.[1][2] It exhibits high selectivity for CARM1 over other protein arginine methyltransferases (PRMTs), making it a valuable tool for dissecting the specific functions of CARM1.[1][3] However, it is important to note that this compound has demonstrated low cell permeability and a lack of significant cellular activity in certain assays, which should be a key consideration in experimental design.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)Assay TypeReference
CARM150Radiometric[1][2][3][4][5]

Table 2: Selectivity Profile of this compound

TargetIC50 (µM)Fold Selectivity vs. CARM1Assay TypeReference
PRMT65.2>100Radiometric[3][4]
Other PRMTs>50>1000Radiometric[3]
21 other human protein methyltransferasesNot specifiedHighly selectiveNot specified[3]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Radiometric Assay for CARM1 Inhibition

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone peptide substrate by CARM1.

Materials:

  • Recombinant human CARM1 enzyme

  • Biotinylated histone H3 peptide substrate

  • [³H]-S-adenosyl-L-methionine ([³H]-SAM)

  • This compound (or other inhibitors)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM DTT, 10 mM MgCl₂)

  • Scintillation proximity assay (SPA) beads

  • Microplates (e.g., 384-well)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.

  • In a microplate, add the CARM1 enzyme, biotinylated histone H3 peptide substrate, and the this compound dilution.

  • Initiate the reaction by adding [³H]-SAM.

  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing SPA beads.

  • Incubate to allow the biotinylated peptide to bind to the SPA beads.

  • Measure the radioactivity using a scintillation counter. The signal is proportional to the amount of methylated substrate.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

AlphaLISA Assay for CARM1 Activity

This is a non-radioactive, bead-based immunoassay to measure CARM1 activity. The protocol provided is a general guideline based on commercially available kits and may need specific adaptation for this compound.[6][7][8][9][10]

Materials:

  • Recombinant CARM1 enzyme

  • Biotinylated histone H3 peptide substrate

  • S-adenosyl-L-methionine (SAM)

  • This compound (or other inhibitors)

  • AlphaLISA Acceptor beads (e.g., conjugated to an anti-methylated substrate antibody)

  • Streptavidin-coated Donor beads

  • AlphaLISA Assay Buffer

  • Microplates (e.g., 384-well, white opaque)

  • AlphaScreen-compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound.

  • Add the CARM1 enzyme, biotinylated histone H3 substrate, SAM, and this compound to the wells of the microplate.

  • Incubate the reaction at room temperature to allow for enzymatic methylation.

  • Add AlphaLISA Acceptor beads and incubate to allow binding to the methylated substrate.

  • Add Streptavidin-coated Donor beads and incubate in the dark to allow binding to the biotinylated substrate.

  • Read the plate on an AlphaScreen-compatible reader. Excitation at 680 nm will result in emission at 615 nm if the Donor and Acceptor beads are in close proximity (i.e., if the substrate is methylated).

  • Calculate IC50 values from the dose-response curves.

TR-FRET Assay for CARM1 Activity

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays can be adapted to measure CARM1 activity. The following is a conceptual protocol for an inhibitor like this compound, based on established TR-FRET principles.[1][11][12][13][14]

Materials:

  • Recombinant CARM1 enzyme

  • Biotinylated peptide substrate

  • S-adenosyl-L-methionine (SAM)

  • This compound (or other inhibitors)

  • Europium-labeled anti-methylated substrate antibody (Donor)

  • Streptavidin-allophycocyanin (APC) conjugate (Acceptor)

  • TR-FRET Assay Buffer

  • Microplates (e.g., 384-well, black)

  • TR-FRET compatible plate reader

Procedure:

  • Dispense this compound at various concentrations into the microplate wells.

  • Add CARM1 enzyme, biotinylated peptide substrate, and SAM.

  • Incubate to allow the methylation reaction to proceed.

  • Add the detection reagents: Europium-labeled anti-methylated substrate antibody and Streptavidin-APC.

  • Incubate to allow the detection complex to form.

  • Measure the TR-FRET signal. Excitation of the Europium donor will lead to emission from the APC acceptor if they are in close proximity.

  • Calculate the ratio of the acceptor and donor emission signals and plot against the inhibitor concentration to determine the IC50.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[15][16][17][18][19] A specific protocol for this compound is not publicly available, but a general methodology is provided below.

Materials:

  • Cells expressing CARM1

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • SDS-PAGE and Western blotting reagents

  • Anti-CARM1 antibody

Procedure:

  • Treat cultured cells with this compound or vehicle control for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).

  • Cool the samples and lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).

  • Separate soluble proteins from aggregated proteins by centrifugation.

  • Analyze the supernatant (soluble fraction) by SDS-PAGE and Western blotting using an anti-CARM1 antibody.

  • Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

Visualizations

CARM1 Signaling in DNA Damage Response

CARM1_DNA_Damage_Response cluster_nucleus Nucleus DNA_Damage DNA Damage ATM ATM Kinase DNA_Damage->ATM p53 p53 ATM->p53 activates BRCA1 BRCA1 ATM->BRCA1 activates CARM1 CARM1 p53->CARM1 recruits BRCA1->CARM1 recruits Coactivator_Complex Coactivator Complex (BRCA1, p300, etc.) BRCA1->Coactivator_Complex p300 p300 CARM1->p300 methylates Histones Histones CARM1->Histones methylates CARM1->Coactivator_Complex p300->Coactivator_Complex CDKI_Genes CDKI Gene Expression (p21, Gadd45) Coactivator_Complex->CDKI_Genes activates Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair CDKI_Genes->Cell_Cycle_Arrest SGC2085_Workflow Virtual_Screening Virtual Screening Biochemical_Assay Biochemical Potency (e.g., Radiometric Assay) Virtual_Screening->Biochemical_Assay Hit Identification Selectivity_Profiling Selectivity Profiling (vs. other PRMTs) Biochemical_Assay->Selectivity_Profiling Lead Characterization Cellular_Assays Cellular Assays (Permeability & Activity) Selectivity_Profiling->Cellular_Assays Further Validation Target_Engagement Target Engagement (e.g., CETSA) Cellular_Assays->Target_Engagement Confirmation in Cells Probe_Designation Chemical Probe Designation Target_Engagement->Probe_Designation Final Assessment SGC2085_Logic This compound This compound CARM1 CARM1 Enzyme This compound->CARM1 binds to High_Selectivity High Selectivity (>100-fold vs. PRMT6) This compound->High_Selectivity possesses Low_Permeability Low Cell Permeability This compound->Low_Permeability exhibits Biochemical_Inhibition Biochemical Inhibition (IC50 = 50 nM) CARM1->Biochemical_Inhibition results in In_Vitro_Tool In Vitro Research Tool Biochemical_Inhibition->In_Vitro_Tool High_Selectivity->In_Vitro_Tool Limited_Cellular_Activity Limited Cellular Activity Low_Permeability->Limited_Cellular_Activity leads to Limited_Cellular_Activity->In_Vitro_Tool

References

Methodological & Application

Application Notes and Protocols for SGC2085, a CARM1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro use of SGC2085, a potent and selective inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1), also known as PRMT4. This document includes key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.

Introduction

This compound is a valuable chemical probe for studying the enzymatic activity of CARM1 in biochemical assays.[1][2][3] CARM1 is a protein arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, by methylating histone and non-histone proteins.[2][4] Dysregulation of CARM1 activity has been implicated in several cancers, making it an important target for therapeutic development.[4]

Important Note on Cellular Activity: While this compound is a highly potent inhibitor in cell-free assays, it exhibits poor cell permeability.[1] Consequently, no significant cellular activity has been observed in cell-based assays, such as in HEK293 cells, at concentrations up to 10 µM.[1][5] Therefore, this compound is best suited for in vitro biochemical assays using purified enzymes or cell lysates.

Quantitative Data for this compound

The following table summarizes the key in vitro inhibitory activity of this compound.

ParameterValueEnzymeComments
IC50 50 nMCARM1 (PRMT4)Potent and selective inhibition.[1][2][3][6]
Selectivity >100-foldOver other PRMTsThis compound shows high selectivity for CARM1 over other protein arginine methyltransferases, with the exception of PRMT6 (IC50 = 5.2 µM).[1][2]
Cellular Activity Not observedIn HEK293 cellsTested up to 10 µM for 48 hours with no observed effect on the methylation of the CARM1 substrate BAF155, likely due to poor cell permeability.[1][5]

Experimental Protocols

Protocol 1: In Vitro CARM1 Inhibition Assay using Cell Lysates

This protocol describes how to assess the ability of this compound to inhibit CARM1-mediated methylation of its substrate, BAF155, in a cell-free system using HEK293 cell lysates.

Materials:

  • This compound (dissolved in fresh DMSO)

  • HEK293 cells

  • DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • 12-well plates

  • Phosphate-buffered saline (PBS)

  • Total Lysis Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 10 mM MgCl2, 0.5% Triton X-100, 12.5 U/mL benzonase, and complete EDTA-free protease inhibitor cocktail.

  • SDS (Sodium dodecyl sulfate)

  • SDS-PAGE apparatus and reagents

  • Western blotting apparatus and reagents

  • Primary antibodies: anti-methylated BAF155 and anti-total BAF155

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and antibiotics in 12-well plates until they reach approximately 30% confluency.[1]

  • Cell Lysis:

    • Wash the cells with PBS.

    • Remove the media and lyse the cells by adding 100 µL of Total Lysis Buffer to each well.[1]

    • Incubate at room temperature for 3 minutes.[1]

    • Add SDS to a final concentration of 1%.[1]

  • In Vitro Inhibition:

    • In separate microcentrifuge tubes, aliquot the cell lysate.

    • Treat the lysates with varying concentrations of this compound or DMSO (as a vehicle control). A suggested concentration range is from 1 nM to 10 µM.

    • Incubate the reactions for a predetermined time (e.g., 1 hour) at 30°C to allow for the enzymatic reaction.

  • Western Blotting:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against methylated BAF155 and total BAF155.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for methylated BAF155 and normalize to the total BAF155 levels. Compare the levels of methylation in this compound-treated samples to the DMSO control to determine the inhibitory effect.

Experimental Workflow for In Vitro CARM1 Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Analysis culture Culture HEK293 Cells (30% confluency) lysis Lyse Cells (Total Lysis Buffer) culture->lysis treatment Treat Lysates with This compound or DMSO lysis->treatment incubation Incubate (e.g., 1h at 30°C) treatment->incubation sds_page SDS-PAGE incubation->sds_page western_blot Western Blot (Anti-Me-BAF155, Anti-BAF155) sds_page->western_blot quantification Quantify Methylation western_blot->quantification

Caption: Workflow for assessing this compound's inhibition of CARM1 in cell lysates.

Signaling Pathway

CARM1 (PRMT4) Signaling Pathway

CARM1 is a key regulator of gene transcription through its methylation of arginine residues on both histone and non-histone proteins. The diagram below illustrates the central role of CARM1 in cellular signaling.

CARM1 Signaling Pathway Diagram

CARM1_pathway cluster_substrates CARM1 Substrates cluster_downstream Downstream Effects CARM1 CARM1 (PRMT4) Histone_H3 Histone H3 (H3R17, H3R26) CARM1->Histone_H3 Methylates BAF155 BAF155 CARM1->BAF155 Methylates p300_CBP p300/CBP CARM1->p300_CBP Methylates Transcription_Factors Transcription Factors (e.g., ERα, c-Myc) CARM1->Transcription_Factors Methylates This compound This compound This compound->CARM1 Inhibits Chromatin_Remodeling Chromatin Remodeling Histone_H3->Chromatin_Remodeling Gene_Transcription Gene Transcription (Oncogenic Pathways) BAF155->Gene_Transcription p300_CBP->Gene_Transcription Transcription_Factors->Gene_Transcription Chromatin_Remodeling->Gene_Transcription RNA_Processing RNA Processing Gene_Transcription->RNA_Processing Cell_Proliferation Cell Proliferation & Metastasis Gene_Transcription->Cell_Proliferation

Caption: CARM1 methylates histones and other proteins to regulate gene expression.

References

Application Notes and Protocols: Utilizing SGC2085 for the Investigation of CARM1 in Neurological Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as protein arginine N-methyltransferase 4 (PRMT4), is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates. This post-translational modification plays a critical role in the regulation of gene expression, mRNA processing, and signal transduction. Emerging evidence implicates CARM1 in the pathophysiology of various neurological disorders. Its involvement in neuronal differentiation, dendritic arborization, and spine maturation suggests that dysregulation of CARM1 activity could contribute to neurodegenerative diseases and synaptic dysfunction.[1]

SGC2085 is a potent and selective small molecule inhibitor of CARM1, making it an invaluable chemical probe for elucidating the biological functions of CARM1 in the context of neurological research.[2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound to study the role of CARM1 in neurological disorders.

Quantitative Data for this compound

The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its inhibitory activity and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Assay TypeReference
CARM150Radiometric Assay[2][4][5]
PRMT65200Radiometric Assay[2][4]

Table 2: Selectivity Profile of this compound

TargetActivityConcentration Tested (µM)Assay TypeReference
21 other human protein methyltransferasesNo significant inhibition1, 10, 50Various[2][5]

Table 3: Cellular Activity of this compound

Cell LineParameterValueNotesReference
HEK293Cellular ActivityNo activity observed up to 10 µMLow cell permeability is noted as a potential reason for the lack of cellular activity.[2][4][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in their studies of CARM1 using this compound.

In Vitro CARM1 Inhibition Assay (Radiometric)

This protocol is a standard method to determine the in vitro potency of inhibitors against CARM1.

Materials:

  • Recombinant human CARM1

  • Biotinylated histone H3 (1-25) peptide substrate

  • S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

  • This compound

  • Assay Buffer: 20 mM Bicine, pH 8.5

  • DMSO

  • Scintillation fluid

  • Microplates (e.g., 384-well)

  • Filter plates and vacuum manifold

  • Microplate scintillation counter

Procedure:

  • Prepare a stock solution of this compound in DMSO. Serially dilute the compound in DMSO to create a concentration range for IC50 determination.

  • Prepare the assay mixture in the microplate wells. For a 10 µL reaction, combine:

    • 25 nM CARM1

    • 0.7 µM biotinylated H3 (1-25) peptide

    • 1.9 µM ³H-SAM

    • This compound at various concentrations (final DMSO concentration should be kept constant, e.g., 1%).

  • Initiate the reaction by adding the enzyme or substrate.

  • Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).

  • Stop the reaction by adding an appropriate stop solution (e.g., trichloroacetic acid).

  • Transfer the reaction mixture to a filter plate to capture the biotinylated peptide.

  • Wash the filter plate to remove unincorporated ³H-SAM.

  • Add scintillation fluid to each well.

  • Measure the incorporated radioactivity using a microplate scintillation counter.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Affinity (Kd)

This protocol allows for the determination of the binding affinity (Kd) of this compound to CARM1.[6]

Materials:

  • SPR instrument (e.g., Biacore T200)

  • CM5 sensor chip

  • Amine coupling kit

  • Recombinant human CARM1

  • This compound

  • Running Buffer: HBS-EP (or similar) with 5% DMSO

  • Regeneration solution

Procedure:

  • Immobilize CARM1 onto the CM5 sensor chip using standard amine coupling chemistry. A blank flow cell should be prepared for reference subtraction.[6]

  • Prepare serial dilutions of this compound in the running buffer.

  • Inject the this compound solutions over the CARM1 and reference flow cells at a constant flow rate (e.g., 75 µL/min) for a defined contact time (e.g., 30 seconds).[6]

  • Monitor the association and dissociation phases.

  • Regenerate the sensor surface between injections if necessary.

  • Subtract the reference flow cell data from the CARM1 flow cell data.

  • Analyze the steady-state binding responses against the compound concentrations to determine the dissociation constant (Kd) using the appropriate fitting model (e.g., steady-state affinity fitting).[6]

Western Blot for Methylated Substrates in Neuronal Cells

This protocol can be adapted to assess the effect of CARM1 inhibition on the methylation of its substrates in neuronal cell lysates.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, primary hippocampal neurons)

  • Cell culture medium and supplements

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against methylated substrates of CARM1 (e.g., methylated-BAF155) and total protein as a loading control.

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture neuronal cells to the desired confluency.

  • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 48 hours). Note: Due to the reported low permeability of this compound, higher concentrations and longer incubation times may be necessary, and optimization is recommended.[2][4][5]

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[7]

  • Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.[7]

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate 10-30 µg of protein per lane by SDS-PAGE.[7]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

  • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[8]

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[8]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[8]

  • Quantify the band intensities and normalize the methylated protein signal to the total protein or a loading control.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts for studying CARM1 with this compound.

Caption: CARM1 signaling in neuronal cells.

SGC2085_Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_target_engagement Target Engagement (Optional) Radiometric Radiometric Assay (IC50 determination) SPR Surface Plasmon Resonance (Kd determination) Radiometric->SPR confirms binding CellCulture Neuronal Cell Culture Treatment Treatment with this compound CellCulture->Treatment WesternBlot Western Blot (Substrate Methylation) Treatment->WesternBlot CETSA Cellular Thermal Shift Assay (CETSA) Treatment->CETSA

Caption: Experimental workflow for studying CARM1 with this compound.

References

Application Notes and Protocols: SGC2085 Treatment of HEK293 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC2085 is a potent and selective inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). DOT1L is unique among histone methyltransferases as it targets lysine 79 of histone H3 (H3K79), a residue located within the globular core of the histone. The methylation of H3K79 is generally associated with active transcription. Dysregulation of DOT1L activity has been implicated in certain types of cancer, particularly MLL-rearranged leukemias. This compound acts as a chemical probe to investigate the biological functions of DOT1L and to validate it as a therapeutic target.

Human Embryonic Kidney 293 (HEK293) cells are a widely used cell line in biomedical research due to their ease of growth and high transfection efficiency. These cells serve as a valuable tool for studying cellular signaling pathways and the effects of small molecule inhibitors. This document provides detailed protocols for treating HEK293 cells with this compound, assessing its impact on cell viability, and analyzing the downstream effects on H3K79 methylation.

Data Presentation

The following tables present example data that could be generated from the described experimental protocols.

Table 1: Effect of this compound on HEK293 Cell Viability (IC50 Determination)

This compound Concentration (µM)Percent Viability (48h)Standard Deviation
0 (DMSO Control)1005.2
0.198.14.8
0.592.56.1
185.35.5
560.77.3
1048.96.8
2525.14.9
5010.23.1

Note: Data are representative examples.

Table 2: Quantification of H3K79 Dimethylation (H3K79me2) Levels Following this compound Treatment

Treatment (24h)H3K79me2 / Total H3 (Normalized Ratio)Standard Deviation
DMSO Control1.000.12
This compound (1 µM)0.650.09
This compound (5 µM)0.310.05
This compound (10 µM)0.120.03

Note: Data are representative examples based on densitometric analysis of Western blots.

Experimental Protocols

Protocol 1: HEK293 Cell Culture
  • Cell Line: HEK293 (ATCC® CRL-1573™).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells when they reach 80-90% confluency. Wash with phosphate-buffered saline (PBS), detach with a brief incubation in 0.25% Trypsin-EDTA, and re-seed at a ratio of 1:3 to 1:6.

Protocol 2: this compound Treatment
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.

  • Cell Seeding: Seed HEK293 cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) and allow them to adhere overnight.

  • Treatment: The following day, replace the medium with fresh culture medium containing the desired concentrations of this compound. Prepare a vehicle control with the same final concentration of DMSO.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Protocol 3: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to attach overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) and a DMSO vehicle control for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells.

Protocol 4: Western Blotting for H3K79 Methylation
  • Cell Lysis: After treatment with this compound for 24 hours, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on a 15% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K79me2 (or other methylation states) and total Histone H3 (as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Perform densitometric analysis to quantify the levels of H3K79me2 relative to total H3.

Visualizations

SGC2085_Mechanism_of_Action This compound This compound DOT1L DOT1L (Histone Methyltransferase) This compound->DOT1L Inhibits Repressed_Gene Altered Gene Expression This compound->Repressed_Gene Leads to H3K79me Histone H3 (methylated K79) DOT1L->H3K79me Methylates H3K79 Histone H3 (unmethylated K79) Active_Gene Active Gene Expression H3K79me->Active_Gene Promotes

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed HEK293 Cells treat Treat with this compound (or DMSO control) start->treat viability Cell Viability Assay (e.g., MTT) treat->viability western Western Blotting treat->western ic50 IC50 Determination viability->ic50 quant Quantification of H3K79 Methylation western->quant

Caption: Experimental workflow for this compound treatment.

Application Notes and Protocols for Western Blot Analysis Following SGC2085 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC2085 is a potent and highly selective inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1] CARM1 is a key epigenetic regulator that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates. This post-translational modification plays a crucial role in the regulation of a wide array of cellular processes, including transcriptional activation, RNA processing, DNA damage repair, and cell cycle progression. Dysregulation of CARM1 activity has been implicated in various diseases, including cancer.

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of this compound treatment. The protocols outlined below detail the necessary steps for cell culture and treatment, lysate preparation, and immunoblotting to assess changes in the levels and methylation status of CARM1 target proteins.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of CARM1, with a reported in vitro IC50 of 50 nM. It exhibits high selectivity for CARM1 over other protein arginine methyltransferases.[1] By inhibiting the methyltransferase activity of CARM1, this compound is expected to decrease the asymmetric dimethylation of its substrates. This leads to downstream effects on gene expression and cellular signaling pathways regulated by CARM1. It is important to note that some studies have reported low cell permeability for this compound, which should be a consideration in experimental design.

Expected Results

Treatment of cells with this compound is anticipated to lead to a decrease in the asymmetric dimethylation of known CARM1 substrates. Consequently, this may alter the total protein levels of downstream effectors. The following table summarizes potential changes in protein expression that can be monitored by Western blot analysis, based on findings from studies involving CARM1 inhibition or knockdown.[2][3][4]

Target ProteinExpected Change in Protein Level after this compound TreatmentRationale
Asymmetrically Dimethylated BAF155 BAF155 is a known substrate of CARM1. Inhibition of CARM1 should reduce its methylation.[4]
Cyclin A CARM1 knockdown has been shown to decrease Cyclin A protein levels.[2][3]
Cyclin B1 CARM1 knockdown has been shown to decrease Cyclin B1 protein levels.[2][3]
c-Fos CARM1 knockdown has been shown to decrease c-Fos protein levels.[2][3]
SIRT1 CARM1 knockdown has been shown to decrease SIRT1 protein levels.[2][3]
p16 CARM1 knockdown has been shown to increase p16 protein levels.[2][3]
Methylated HuR HuR is a substrate of CARM1, and its methylation is reduced upon CARM1 knockdown.[2][3]
ACSL4 ↑↓The effect of CARM1 inhibition on ACSL4 levels may be cell-type dependent.[5]

Signaling Pathway

The following diagram illustrates the central role of CARM1 in cellular signaling and the potential impact of this compound. CARM1, upon activation by various upstream signals, methylates histone H3 at arginine 17 (H3R17me2a), a mark associated with transcriptional activation. CARM1 also methylates a variety of non-histone proteins, including transcription factors and coactivators (e.g., p300/CBP, SRCs), RNA-binding proteins (e.g., HuR), and chromatin remodeling factors (e.g., BAF155), thereby modulating their activity and influencing downstream cellular processes. This compound inhibits the methyltransferase activity of CARM1, leading to a blockade of these downstream events.

CARM1_Signaling_Pathway cluster_upstream Upstream Signals cluster_carm1 CARM1 Regulation cluster_downstream Downstream Effects cluster_non_histone Non-Histone Targets Growth Factors Growth Factors CARM1 CARM1 Growth Factors->CARM1 Hormones Hormones Hormones->CARM1 Stress Signals Stress Signals Stress Signals->CARM1 H3R17me2a H3R17me2a CARM1->H3R17me2a Methylation p300/CBP p300/CBP CARM1->p300/CBP Methylation SRCs SRCs CARM1->SRCs Methylation HuR HuR CARM1->HuR Methylation BAF155 BAF155 CARM1->BAF155 Methylation This compound This compound This compound->CARM1 Transcriptional Activation Transcriptional Activation H3R17me2a->Transcriptional Activation Altered Gene Expression Altered Gene Expression Transcriptional Activation->Altered Gene Expression Cell Cycle Progression Cell Cycle Progression Altered Gene Expression->Cell Cycle Progression RNA Processing & Stability RNA Processing & Stability Altered Gene Expression->RNA Processing & Stability DNA Damage Response DNA Damage Response Altered Gene Expression->DNA Damage Response

Caption: CARM1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following is a detailed protocol for Western blot analysis of cells treated with this compound.

I. Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cell line (e.g., MCF7, HCT116) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Culture: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO₂.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 1, 5, 10 µM). A DMSO-only control should be prepared at the same final concentration as the highest this compound concentration.

  • Treatment: Once cells have reached the desired confluency, replace the old medium with fresh medium containing the various concentrations of this compound or DMSO control.

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).

II. Preparation of Cell Lysates
  • Washing: After the treatment period, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails to each well.

  • Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Sonication: Incubate the lysate on ice for 30 minutes with intermittent vortexing. If the lysate is viscous due to DNA, sonicate briefly on ice.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

III. Western Blotting
  • Sample Preparation:

    • Take an equal amount of protein (e.g., 20-30 µg) from each sample and add 4x Laemmli sample buffer.

    • Crucial Note on CARM1 Detection: Recent studies have shown that CARM1 has a tendency to form SDS-resistant aggregates upon heating, which can impede its entry into the resolving gel.[6][7][8] Therefore, for the detection of total CARM1, it is recommended to avoid boiling the samples. Instead, incubate the samples at room temperature for 10-15 minutes before loading. For other target proteins, boiling the samples at 95°C for 5 minutes is the standard procedure.

  • SDS-PAGE: Load the prepared samples into the wells of a 4-20% precast polyacrylamide gel or a hand-casted gel of appropriate percentage for the target protein's molecular weight. Also, load a pre-stained protein ladder. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. The recommended primary antibodies and their typical dilutions are listed in the table below.

Primary AntibodyRecommended Dilution
Anti-CARM1 1:1000
Anti-Asymmetric Di-Methyl Arginine (ADMA) 1:1000
Anti-Cyclin A 1:1000
Anti-Cyclin B1 1:1000
Anti-c-Fos 1:1000
Anti-SIRT1 1:1000
Anti-p16 1:1000
Anti-HuR 1:1000
Anti-ACSL4 1:1000
Anti-β-Actin or Anti-GAPDH (Loading Control) 1:5000
  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody host) diluted in the blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to the loading control (β-Actin or GAPDH).

Experimental Workflow

The following diagram outlines the key steps in the Western blot analysis of this compound-treated cells.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_wb Western Blotting Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Lysis Cell Lysis This compound Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection & Analysis Detection & Analysis Secondary Antibody Incubation->Detection & Analysis

References

Application Notes and Protocols for SGC2085 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC2085 is a potent and selective inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1][2][3][4] CARM1 is a crucial enzyme that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins, playing a significant role in the regulation of gene transcription, RNA processing, and signal transduction.[5] Dysregulation of CARM1 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.

These application notes provide a comprehensive overview of this compound, its biochemical activity, and protocols for its use in high-throughput screening (HTS) assays to identify and characterize CARM1 inhibitors. Due to its limited cell permeability, this compound is best utilized as a tool compound in biochemical, cell-free HTS assays.[1][4]

Data Presentation

The inhibitory activity of this compound against CARM1 and its selectivity over other protein arginine methyltransferases (PRMTs) have been quantitatively determined. The following table summarizes the key in vitro inhibitory concentrations (IC50).

Target EnzymeThis compound IC50SelectivityReference
CARM1 (PRMT4)50 nM>100-fold vs. other PRMTs (except PRMT6)[1][2][3][4]
PRMT65.2 µM[1][4]

Signaling Pathway

CARM1 functions as a transcriptional coactivator by methylating various substrates, including histone H3 at arginine 17 and 26 (H3R17, H3R26), as well as non-histone proteins like Poly(A)-Binding Protein 1 (PABP1), BAF155, and MED12.[5] This methylation activity modulates chromatin structure and facilitates the recruitment of the transcriptional machinery, leading to gene activation. Recent studies have also suggested a functional crosstalk between CARM1 and another histone methyltransferase, DOT1L, which is responsible for H3K79 methylation.[6][7] Inhibition of CARM1 can thus impact these downstream events.

CARM1_Signaling_Pathway CARM1 Signaling Pathway cluster_nucleus Nucleus cluster_substrates Substrates This compound This compound CARM1 CARM1 (PRMT4) This compound->CARM1 Inhibition SAH SAH CARM1->SAH Methylated_Substrates Methylated Substrates CARM1->Methylated_Substrates Methylation DOT1L DOT1L CARM1->DOT1L Functional Crosstalk SAM SAM SAM->CARM1 Histone_H3 Histone H3 Histone_H3->CARM1 PABP1 PABP1 PABP1->CARM1 BAF155 BAF155 BAF155->CARM1 MED12 MED12 MED12->CARM1 Transcriptional_Activation Transcriptional Activation Methylated_Substrates->Transcriptional_Activation H3K79me2 H3K79me2 DOT1L->H3K79me2 Methylation

CARM1 Signaling and Inhibition by this compound

Experimental Protocols

Due to the poor cell permeability of this compound, its application is primarily in biochemical, cell-free high-throughput screening assays. The following protocol describes a non-radiometric, homogeneous AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for identifying and characterizing CARM1 inhibitors. This assay is highly amenable to automation and high-throughput formats.

High-Throughput Screening Protocol: CARM1 AlphaLISA Assay

This protocol is adapted from a generalized AlphaLISA assay for PRMT4 (CARM1) and is suitable for screening large compound libraries.[8]

1. Materials and Reagents:

  • Enzyme: Recombinant human PRMT4 (CARM1)

  • Substrate: Biotinylated Histone H3 (21-44) peptide

  • Methyl Donor: S-(5’-Adenosyl)-L-methionine (SAM)

  • Detection Reagents:

    • AlphaLISA anti-methyl-Arginine Acceptor beads

    • Streptavidin-coated Donor beads

  • Assay Buffer: 25 mM Tris-HCl, pH 8.0, 1 mM DTT, 0.01% BSA, 0.01% Tween-20

  • Stop/Detection Buffer: 1X Epigenetics Buffer 1 (as per manufacturer's recommendation)

  • Test Compounds: this compound (as a positive control) and library compounds dissolved in DMSO.

  • Microplates: White opaque 384-well microplates

2. Assay Procedure:

  • Compound Plating:

    • Prepare serial dilutions of this compound and library compounds in DMSO.

    • Dispense 5 µL of 2X concentrated compound dilutions or Assay Buffer (for no-inhibitor control) into the wells of a 384-well plate.

  • Enzyme Addition:

    • Dilute CARM1 enzyme to a 4X working concentration in Assay Buffer.

    • Add 2.5 µL of the 4X enzyme solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation:

    • Prepare a 4X solution of the biotinylated Histone H3 peptide substrate and SAM in Assay Buffer.

    • Add 2.5 µL of the substrate/SAM mixture to each well to initiate the enzymatic reaction. The final volume will be 10 µL.

    • Cover the plate and incubate at room temperature for 60 minutes.

  • Reaction Termination and Detection:

    • Prepare the AlphaLISA Acceptor beads at 100 µg/mL in 1X Epigenetics Buffer 1.

    • Add 5 µL of the Acceptor bead solution to each well to stop the reaction.

    • Cover the plate and incubate for 60 minutes at room temperature.

    • In subdued light, prepare the Streptavidin Donor beads at 50 µg/mL in 1X Epigenetics Buffer 1.

    • Add 10 µL of the Donor bead solution to each well.

    • Cover the plate and incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an Alpha-enabled microplate reader (e.g., EnVision™ or EnSpire™ Multilabel Plate Reader).

3. Data Analysis:

  • The AlphaLISA signal is proportional to the amount of methylated substrate.

  • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow Diagram

HTS_Workflow CARM1 AlphaLISA HTS Workflow start Start compound_plating 1. Compound Plating (5 µL of 2X compound) start->compound_plating enzyme_addition 2. Enzyme Addition (2.5 µL of 4X CARM1) compound_plating->enzyme_addition incubation1 Incubate 10 min at RT enzyme_addition->incubation1 reaction_initiation 3. Reaction Initiation (2.5 µL of 4X Substrate/SAM) incubation1->reaction_initiation incubation2 Incubate 60 min at RT reaction_initiation->incubation2 reaction_stop 4. Reaction Stop & Detection (Add 5 µL Acceptor Beads) incubation2->reaction_stop incubation3 Incubate 60 min at RT reaction_stop->incubation3 donor_addition Add 10 µL Donor Beads (in the dark) incubation3->donor_addition incubation4 Incubate 30 min at RT (in the dark) donor_addition->incubation4 read_plate 5. Read Plate (Alpha-enabled reader) incubation4->read_plate data_analysis 6. Data Analysis (Calculate IC50) read_plate->data_analysis end End data_analysis->end

High-Throughput Screening Workflow for CARM1 Inhibitors

Conclusion

This compound serves as a valuable, potent, and selective tool compound for the in vitro investigation of CARM1. The provided AlphaLISA HTS protocol offers a robust and efficient method for screening large compound libraries to discover novel CARM1 inhibitors. While the utility of this compound in cell-based assays is limited by its poor permeability, it remains an excellent positive control and reference compound for biochemical HTS campaigns targeting CARM1. Further investigation into the functional crosstalk between CARM1 and other epigenetic modifiers like DOT1L may open new avenues for therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming SGC2085's Poor Cell Permeability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SGC2085, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and may be encountering challenges related to its limited cell permeability. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to help you address and overcome this critical issue.

This compound is a valuable tool for studying the biological functions of CARM1, an enzyme implicated in a variety of cellular processes, including transcriptional regulation, cell cycle progression, and tumorigenesis.[1][2][3] However, its potent in vitro activity (IC50 = 50 nM) does not always translate to cellular efficacy, a challenge attributed to its poor permeability across cell membranes.[4][5][6][7] This guide provides strategies and methodologies to help you navigate this limitation and achieve your research goals.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound active in biochemical assays but not in my cell-based experiments?

A1: This is a common observation with this compound and is primarily attributed to its poor cell permeability.[4][5] While this compound is a potent inhibitor of the CARM1 enzyme in a cell-free system, its physicochemical properties may hinder its ability to efficiently cross the cell membrane and reach its intracellular target. Factors such as polarity, molecular size, and hydrogen bonding capacity can all influence a molecule's ability to passively diffuse through the lipid bilayer.[8][9]

Q2: What are the key physicochemical properties of a small molecule that influence its cell permeability?

A2: Several physicochemical properties are critical determinants of a small molecule's ability to cross the cell membrane. These include:

  • Lipophilicity (LogP): A measure of a compound's solubility in a nonpolar solvent versus a polar solvent. A balanced LogP is crucial; too low, and the molecule may not partition into the lipid bilayer, too high, and it may get trapped within the membrane.[8][10]

  • Molecular Weight (MW): Generally, smaller molecules (under 500 Da) tend to have better permeability.[11]

  • Polar Surface Area (PSA): The sum of the surfaces of polar atoms in a molecule. A lower PSA is generally associated with better permeability.

  • Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can increase a molecule's polarity and reduce its permeability.[8][9][12]

  • Ionization State (pKa): The charge of a molecule at physiological pH can significantly impact its ability to cross the nonpolar cell membrane.[8][9]

Q3: What general strategies can I employ to improve the cellular uptake of this compound in my experiments?

A3: While specific structural modifications to this compound are not yet published, several general medicinal chemistry and formulation strategies can be considered to enhance the cell permeability of small molecules:

  • Prodrug Approach: Modifying the this compound structure with a chemical moiety that improves its permeability and is later cleaved off inside the cell to release the active inhibitor.

  • Formulation with Permeation Enhancers: Using agents that transiently increase the permeability of the cell membrane. However, this approach should be used with caution as it can induce cytotoxicity.[13]

  • Liposomal or Nanoparticle Delivery: Encapsulating this compound in lipid-based or polymeric nanoparticles can facilitate its entry into cells through endocytosis.[13]

  • Structural Modification (Analog Synthesis): Synthesizing analogs of this compound with modified physicochemical properties (e.g., reduced polarity, masked hydrogen bond donors) could lead to improved permeability. This is a more advanced approach requiring medicinal chemistry expertise.[14][15]

Q4: Are there any computational tools that can help predict the cell permeability of this compound or its analogs?

A4: Yes, several computational models and software can predict the physicochemical properties and permeability of small molecules. These tools can be valuable for prioritizing which this compound analogs to synthesize and test. Some common approaches include:

  • Quantitative Structure-Permeability Relationship (QSPR) models: These models use statistical methods to correlate molecular descriptors with experimentally determined permeability.[12][16][17]

  • Molecular Dynamics (MD) simulations: These simulations can model the interaction of a small molecule with a lipid bilayer and predict its free energy of permeation.[10][18][19]

  • Machine Learning Algorithms: These algorithms can be trained on large datasets of known permeable and impermeable compounds to predict the permeability of new molecules.[18]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No inhibition of CARM1 activity observed in whole-cell lysates after this compound treatment. Poor cell permeability of this compound.1. Increase the incubation time and/or concentration of this compound (be mindful of potential off-target effects and cytotoxicity at high concentrations).2. Use a positive control compound with known good cell permeability that targets a different protein to ensure the assay is working.3. Consider using a cell line with potentially higher permeability or one that overexpresses influx transporters.4. Explore the use of permeabilization agents, but perform thorough toxicity controls.
High variability in cellular assay results with this compound. Inconsistent cellular uptake of the compound.1. Ensure consistent cell density, passage number, and growth conditions for all experiments.2. Prepare fresh dilutions of this compound for each experiment from a validated stock solution.3. Optimize the incubation time to a point where uptake is maximized and variability is minimized.
Observed cytotoxicity at concentrations required to see a modest effect. The high concentration of this compound needed to overcome poor permeability may be causing off-target toxicity.1. Perform a dose-response curve for cytotoxicity to determine the maximum non-toxic concentration.2. Reduce the treatment duration.3. If possible, explore the synthesis of more permeable and potent analogs of this compound.
Difficulty in quantifying the intracellular concentration of this compound. The amount of compound that has entered the cells is below the limit of detection of the analytical method.1. Increase the number of cells used for the uptake assay.2. Optimize the extraction protocol to improve recovery of the compound from cell lysates.3. Utilize a more sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).[20][21][22]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.[23]

Materials:

  • PAMPA plate (e.g., 96-well format with a filter plate coated with a lipid solution)

  • Donor and acceptor plates

  • This compound and control compounds

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic solvent (e.g., dodecane)

  • Lipid (e.g., lecithin)

  • Plate reader for UV-Vis or fluorescence detection

Methodology:

  • Prepare the PAMPA membrane: Coat the filter of the donor plate with a solution of lipid in an organic solvent (e.g., 1% lecithin in dodecane). Allow the solvent to evaporate, leaving a lipid layer.

  • Prepare solutions: Dissolve this compound and control compounds (with known high and low permeability) in PBS to a final concentration (e.g., 200 µM).

  • Fill the acceptor plate: Add PBS to the wells of the acceptor plate.

  • Add compounds to the donor plate: Add the compound solutions to the wells of the donor plate.

  • Assemble the PAMPA sandwich: Place the donor plate on top of the acceptor plate, ensuring the bottom of the donor plate's filter is in contact with the buffer in the acceptor plate.

  • Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Measure concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).

  • Calculate permeability coefficient (Pe): The permeability coefficient can be calculated using established equations that take into account the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.

Protocol 2: Cellular Uptake Assay using LC-MS

This protocol allows for the direct quantification of intracellular this compound concentration.[24]

Materials:

  • Cell line of interest (e.g., HEK293)

  • Cell culture medium and supplements

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • Extraction solvent (e.g., acetonitrile/methanol)

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

Methodology:

  • Cell Culture: Seed cells in a multi-well plate and grow to a desired confluency (e.g., 80-90%).

  • Compound Treatment: Treat the cells with this compound at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).

  • Cell Harvesting and Washing: After incubation, remove the medium and wash the cells multiple times with ice-cold PBS to remove any extracellular compound.

  • Cell Lysis and Extraction: Lyse the cells with a suitable lysis buffer. Add a cold extraction solvent (e.g., acetonitrile/methanol, 1:1 v/v) to the cell lysate to precipitate proteins and extract the compound.

  • Sample Preparation: Centrifuge the samples to pellet the protein precipitate. Collect the supernatant containing the extracted this compound.

  • LC-MS Analysis: Analyze the supernatant using a validated HPLC-MS method to quantify the concentration of this compound. A standard curve of this compound should be prepared in the same matrix to ensure accurate quantification.

  • Data Normalization: Normalize the intracellular concentration of this compound to the total protein concentration or cell number in each sample.

Visualizations

CARM1 Signaling Pathway

CARM1_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal Receptor Receptor Signal->Receptor Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade CARM1_cyto CARM1 Signaling_Cascade->CARM1_cyto Activation CARM1_nuc CARM1 CARM1_cyto->CARM1_nuc Translocation Transcription_Factors Transcription Factors (e.g., p53, NF-κB) CARM1_nuc->Transcription_Factors Methylates Histones Histone H3 CARM1_nuc->Histones Methylates (H3R17) Gene_Expression Target Gene Expression Transcription_Factors->Gene_Expression Regulates Histones->Gene_Expression Regulates This compound This compound This compound->CARM1_nuc Inhibits SGC2085_Workflow Start Start: Hypothesis This compound inhibits CARM1 in cells Cell_Culture 1. Cell Culture (e.g., HEK293) Start->Cell_Culture SGC2085_Treatment 2. This compound Treatment (Dose-response & time-course) Cell_Culture->SGC2085_Treatment Cell_Lysate_Prep 3. Cell Lysate Preparation SGC2085_Treatment->Cell_Lysate_Prep Western_Blot 4a. Western Blot (for methylated substrates) Cell_Lysate_Prep->Western_Blot LCMS_Assay 4b. LC-MS Assay (for intracellular this compound) Cell_Lysate_Prep->LCMS_Assay Permeability_Assay 4c. Permeability Assay (e.g., PAMPA) Cell_Lysate_Prep->Permeability_Assay Data_Analysis 5. Data Analysis Western_Blot->Data_Analysis LCMS_Assay->Data_Analysis Permeability_Assay->Data_Analysis Conclusion Conclusion: Assess cellular efficacy Data_Analysis->Conclusion Troubleshooting_Permeability Problem Problem: No Cellular Activity of this compound Hypothesis Hypothesis: Poor Cell Permeability Problem->Hypothesis Verification Verification Hypothesis->Verification Solutions Potential Solutions Hypothesis->Solutions Uptake_Assay Cellular Uptake Assay (LC-MS) Verification->Uptake_Assay PAMPA PAMPA Verification->PAMPA Formulation Formulation Strategies (e.g., Liposomes) Solutions->Formulation Analogs Medicinal Chemistry: Synthesize Analogs Solutions->Analogs Permeabilizers Use of Permeabilizing Agents (with caution) Solutions->Permeabilizers

References

SGC2085 not working in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using SGC2085 in cellular assays. If you are experiencing a lack of expected activity with this compound in your experiments, please review the information below.

Frequently Asked Questions (FAQs)

Q1: Why is this compound not showing any activity in my cellular assay?

A primary reason for the lack of cellular activity of this compound is likely its poor cell permeability.[1][2][3] Studies have shown that even at concentrations up to 10 μM in HEK293 cells, this compound may not elicit a cellular effect due to its limited ability to cross the cell membrane.[1][2][3]

Q2: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1), also known as PRMT4.[1][2][4][5] It has an in vitro IC50 value of 50 nM for CARM1 and demonstrates over 100-fold selectivity against other Protein Arginine Methyltransferases (PRMTs), with the exception of PRMT6 (IC50 = 5.2 μM).[1][2][4]

Q3: How should I prepare and store this compound?

This compound is soluble in DMSO.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO and then dilute it into your culture medium immediately before use. To avoid potential cell toxicity, the final DMSO concentration in your assay should be kept low, typically below 0.1%.[6] Stock solutions in DMSO should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[6]

Q4: Are there any known off-target effects of this compound?

This compound is a highly selective inhibitor for CARM1.[3][4][7] It has been tested against a panel of 21 human protein methyltransferases and showed complete selectivity at concentrations of 1 µM, 10 µM, and 50 µM.[3][4][7] While off-target effects are a general concern with any small molecule inhibitor, the available data suggests this compound has a clean selectivity profile.[8][9][10][11]

Troubleshooting Guide

If you are observing a lack of efficacy with this compound in your cellular assays, consider the following troubleshooting steps:

Problem: No observable cellular effect of this compound.

Possible Cause Troubleshooting Step
Poor Cell Permeability 1. Increase Concentration: While studies showed no effect up to 10 μM, you could cautiously test higher concentrations, being mindful of potential solubility and cytotoxicity issues. 2. Increase Incubation Time: The standard reported incubation time is 48 hours.[1][2] Extending this period might allow for more compound to enter the cells. 3. Use a Different Cell Line: Cell lines can have different membrane compositions and transporter expressions, which may affect compound uptake.[12][13] Consider testing this compound in other relevant cell lines. 4. Permeabilize Cells (for specific endpoint assays): For certain assays like immunofluorescence on fixed cells, you can permeabilize the cells with detergents (e.g., Triton X-100, saponin) to allow this compound to enter and bind to its intracellular target. Note that this is not suitable for live-cell assays.
Compound Instability or Degradation 1. Use Freshly Prepared Solutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using old or repeatedly freeze-thawed solutions.[6] 2. Check for Precipitate: Before adding to your cells, visually inspect the diluted this compound solution for any signs of precipitation. Centrifuge if necessary.
Suboptimal Assay Conditions 1. Positive Control: Include a positive control compound known to work in your assay system to ensure the assay itself is performing as expected. 2. Vehicle Control: Always include a DMSO-only control at the same final concentration as your this compound-treated samples to account for any solvent effects.[14] 3. Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and plated at an appropriate density.[15]
Incorrect Readout or Endpoint 1. Confirm Target Engagement: If possible, use a target engagement assay to confirm that this compound is binding to CARM1 within the cell. This could involve techniques like cellular thermal shift assay (CETSA). 2. Choose a Sensitive Downstream Marker: Select a downstream biomarker that is known to be robustly regulated by CARM1 activity in your specific cell line.

Quantitative Data Summary

ParameterValueReference
Target CARM1 (PRMT4)[1][2][4][5]
IC50 (in vitro) 50 nM[1][2][4][5]
Selectivity >100-fold over other PRMTs (except PRMT6)[1][2][4]
PRMT6 IC50 5.2 μM[1][2][4]
Tested Cellular Concentration Up to 10 μM (in HEK293 cells)[1][2][3]
Observed Cellular Activity None reported in HEK293 cells[1][2][3]
Solubility Soluble in DMSO[1]

Experimental Protocols

General Protocol for Cellular Assays with this compound

This protocol is a general guideline based on published information and should be optimized for your specific cell line and assay.[1][2][3][16]

  • Cell Plating:

    • Culture your cells of interest in the appropriate growth medium.

    • Plate the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment and endpoint analysis. For example, for a 12-well plate, you might plate cells to be approximately 30% confluent at the time of treatment.[1][3][16]

  • Compound Preparation:

    • Prepare a fresh dilution of your this compound stock solution (in DMSO) into pre-warmed complete growth medium.

    • Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to your cells (typically <0.1%).

  • Cell Treatment:

    • Remove the old medium from your plated cells and replace it with the medium containing the desired concentration of this compound or the vehicle control (DMSO).

    • Incubate the cells for the desired period (e.g., 48 hours).[1][2][3][16]

  • Endpoint Analysis:

    • After incubation, proceed with your specific downstream analysis (e.g., cell lysis for Western blotting, fixation for immunofluorescence, or a cell viability assay).

Example: Western Blotting for a CARM1 Substrate
  • Cell Lysis:

    • After treatment with this compound, wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with a primary antibody specific for your CARM1 substrate of interest (and a loading control like GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.

Visualizations

Caption: Troubleshooting workflow for this compound cellular assays.

CARM1_Signaling_Pathway cluster_input Inputs cluster_enzyme Enzyme Action cluster_output Outputs cluster_downstream Downstream Effects sam SAM (S-Adenosyl Methionine) carm1 CARM1 (PRMT4) sam->carm1 substrate Protein Substrate (e.g., Histones, BAF155) substrate->carm1 methylated_substrate Methylated Protein Substrate carm1->methylated_substrate sah SAH (S-Adenosyl Homocysteine) carm1->sah This compound This compound This compound->carm1 gene_regulation Transcriptional Regulation methylated_substrate->gene_regulation other_processes Other Cellular Processes methylated_substrate->other_processes

Caption: Simplified CARM1 signaling pathway and the inhibitory action of this compound.

References

SGC2085 Technical Support Center: Troubleshooting Unexpected Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results during experiments with SGC2085, a potent and selective inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Issue: No or low cellular activity observed with this compound.

  • Question: I'm using this compound in my cell-based assays, but I'm not seeing the expected inhibitory effect, even at concentrations up to 10 µM. Is the compound inactive?

  • Answer: This is a known characteristic of this compound. While it is a potent inhibitor in cell-free assays (IC50 of 50 nM), it has been reported to have poor cell permeability.[1][2][3] This limitation can lead to a lack of observable cellular activity.

    • Troubleshooting Steps:

      • Confirm Compound Integrity: Ensure your this compound stock has been stored correctly at -20°C in a tightly sealed container to prevent degradation.

      • Solubility Check: Verify that the compound is fully dissolved in your working solution. This compound is soluble in DMSO.[1][2] For cell-based assays, ensure the final DMSO concentration is compatible with your cells and does not exceed recommended levels (typically <0.5%).

      • Consider a Positive Control: Use a different, cell-permeable CARM1 inhibitor as a positive control to confirm that the signaling pathway is active in your cell line.

      • Alternative Delivery Methods: If direct application to media is ineffective, consider cell permeabilization techniques or alternative delivery systems, though these methods may introduce other experimental variables.

      • Cell-Free Assays: Confirm the activity of your this compound batch in a cell-free enzymatic assay to ensure its potency is as expected.

2. Issue: Compound precipitation in media or buffer.

  • Question: I observed precipitation when I added my this compound stock solution to my cell culture media or aqueous buffer. What could be the cause?

  • Answer: this compound has limited solubility in aqueous solutions. Precipitation can occur if the final concentration of the compound exceeds its solubility limit in the assay buffer or media. The use of fresh, high-quality DMSO is crucial, as moisture-absorbing DMSO can reduce solubility.[1]

    • Troubleshooting Steps:

      • Check DMSO Quality: Use anhydrous, high-quality DMSO to prepare your stock solution.

      • Optimize Final Concentration: You may need to work at a lower final concentration of this compound.

      • Serial Dilutions: Prepare intermediate dilutions of your DMSO stock in your final buffer or media rather than adding a small volume of highly concentrated stock directly to a large volume of aqueous solution.

      • Sonication: Gentle sonication can sometimes help to redissolve precipitated compound, but be cautious as this can also degrade some compounds.

      • Solubility Data: Refer to the solubility information provided by the supplier for different solvent systems.

SolventMax Solubility (mg/mL)Max Solubility (mM)
DMSO100320.09
10% DMSO + 90% Corn Oil≥ 2.5≥ 8.00
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5≥ 8.00
10% DMSO + 90% (20% SBE-β-CD in saline)≥ 2.5≥ 8.00

Data sourced from MedChemExpress and InvivoChem.[2][4]

3. Issue: Inconsistent results between experiments.

  • Question: I am seeing significant variability in my results when repeating experiments with this compound. What could be the reason?

  • Answer: Inconsistent results can stem from several factors, including compound handling, experimental setup, and batch-to-batch variability of the compound.

    • Troubleshooting Steps:

      • Standardize Compound Handling: Always prepare fresh dilutions from a single, validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

      • Control for DMSO Concentration: Ensure the final concentration of DMSO is identical across all wells and plates, including vehicle controls.

      • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.

      • Assay Timing: Be consistent with incubation times and the timing of reagent additions.

      • Batch-to-Batch Validation: If you suspect batch-to-batch variability, it is advisable to test a new batch against a previously validated one in a simple, reliable assay before proceeding with more complex experiments.

Experimental Protocols

Standard Cell-Based Assay Protocol for this compound (Adapted from HEK293 cell experiments) [1][3]

  • Cell Seeding: Plate cells (e.g., HEK293) in a 12-well plate at a density that will result in approximately 30% confluency at the time of treatment.

  • Compound Preparation: Prepare a stock solution of this compound in high-quality DMSO (e.g., 10 mM). From this stock, create serial dilutions in cell culture media to achieve the desired final concentrations. Also, prepare a vehicle control with the same final DMSO concentration.

  • Cell Treatment: Remove the existing media from the cells and replace it with the media containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 48 hours).

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., total lysis buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 10 mM MgCl2, 0.5% Triton X-100, 12.5 U/mL benzonase, and complete EDTA-free protease inhibitor cocktail).

  • Downstream Analysis: The cell lysates can then be used for downstream applications such as SDS-PAGE and Western blotting to analyze the methylation status of CARM1 target proteins.

Visualizations

SGC2085_Mechanism_of_Action cluster_0 Cellular Environment SGC2085_ext This compound (Extracellular) SGC2085_int This compound (Intracellular) SGC2085_ext->SGC2085_int Poor Permeability CARM1 CARM1 (PRMT4) SGC2085_int->CARM1 Inhibition Methylated_Substrate Methylated Protein Substrate CARM1->Methylated_Substrate Methylation Substrate Protein Substrate (e.g., Histones) Substrate->CARM1 Gene_Expression Altered Gene Expression Methylated_Substrate->Gene_Expression Cell_Membrane Cell Membrane

Caption: Mechanism of action and cellular permeability issue of this compound.

Troubleshooting_Workflow Start Unexpected Result (e.g., No Cellular Effect) Check_Solubility Is the compound fully dissolved in media? Start->Check_Solubility Check_Potency Is the compound potent in a cell-free assay? Check_Solubility->Check_Potency Yes Troubleshoot_Solubility Action: Improve Solubilization (e.g., fresh DMSO, sonication) Check_Solubility->Troubleshoot_Solubility No Check_Permeability Is poor cell permeability a known issue? Check_Potency->Check_Permeability Yes Validate_Compound Action: Validate Compound Batch Check_Potency->Validate_Compound No Check_Controls Are positive/vehicle controls behaving as expected? Check_Permeability->Check_Controls No Consider_Alternatives Action: Consider Alternative Inhibitors or Methods Check_Permeability->Consider_Alternatives Yes Review_Protocol Action: Review Experimental Protocol and Setup Check_Controls->Review_Protocol No Success Problem Resolved Check_Controls->Success Yes Troubleshoot_Solubility->Start Re-evaluate Validate_Compound->Start Re-evaluate Consider_Alternatives->Success Review_Protocol->Start Re-evaluate

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: Optimizing S-adenosyl-L-methionine (SAM) Site Inhibitor SGC2085 for CARM1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SGC2085, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in a question-and-answer format.

Question: Why am I not observing any cellular activity with this compound, even at concentrations well above the biochemical IC50?

Answer:

This is a frequently encountered issue primarily due to the known poor cell permeability of this compound.[1] Here are several troubleshooting steps:

  • Optimize Incubation Time: A standard 48-hour incubation period may not be sufficient for all cell lines.[1][2] It is recommended to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration for your specific cell model.

  • Increase Concentration: Due to low permeability, higher concentrations (e.g., 1-10 µM) are often necessary to achieve effective intracellular concentrations.[1][2][3] A dose-response experiment is crucial to identify the optimal concentration range for your cell line.

  • Enhance Permeability:

    • A brief pre-treatment with a low concentration of a mild detergent or a water-miscible organic solvent like DMSO may transiently increase cell permeability.

    • Consider the use of efflux pump inhibitors if you suspect the compound is being actively removed from the cells.[4]

  • Verify Compound Integrity: Ensure your this compound stock solution is properly prepared and stored. Repeated freeze-thaw cycles should be avoided.[5] The stability of this compound in your specific cell culture medium over the course of the experiment should also be considered, as components in the media can affect compound stability.[6][7][8][9][10][11][12][13][14]

Question: My Western blot results for CARM1-mediated histone methylation (e.g., H3R17me2a) are inconsistent or show high background.

Answer:

Inconsistent Western blot results can arise from several factors related to both the inhibitor treatment and the blotting procedure itself.

  • Suboptimal Incubation Time or Concentration: As mentioned previously, ensure you have optimized the this compound incubation time and concentration for your cell line.

  • Histone Extraction Protocol: The use of a robust histone extraction protocol is critical for obtaining clean and concentrated histone samples. Acid extraction is a common method.[1][3][6]

  • Antibody Quality: Verify the specificity and optimal dilution of your primary antibody against the specific histone modification.

  • Loading Controls: Use appropriate loading controls for histone blots, such as total Histone H3, to ensure equal loading of samples.

  • CARM1 Aggregation: CARM1 has been reported to form aggregates, which can affect its detection by Western blot. Ensure your sample preparation method minimizes aggregation.[15]

Question: I am seeing off-target effects in my experiments. How can I confirm they are not due to this compound's primary activity on CARM1?

Answer:

This compound has a known off-target, PRMT6, with an IC50 of 5.2 µM.[1][3]

  • Dose-Response Analysis: A careful dose-response analysis can help differentiate between on-target and off-target effects. On-target effects should be observed at concentrations closer to the IC50 for CARM1 (50 nM), while off-target effects may only appear at higher concentrations.

  • Use a Secondary Inhibitor: Employ a structurally different CARM1 inhibitor to see if it recapitulates the observed phenotype.

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to knockdown or knockout CARM1 and observe if the phenotype matches that of this compound treatment.

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing a resistant mutant of CARM1.

Frequently Asked Questions (FAQs)

1. What is the recommended starting concentration for this compound in cell-based assays?

For initial experiments, a concentration range of 1-10 µM is recommended for most cancer cell lines, with the understanding that optimization will be necessary.[1][2][3] It is advisable to perform a dose-response curve starting from a low micromolar range up to 50 µM to determine the optimal concentration for your specific cell line and experimental endpoint.

2. How should I prepare and store this compound stock solutions?

This compound is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[1] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium immediately before use.

3. What is the optimal incubation time for this compound?

The optimal incubation time is cell-line dependent and should be determined empirically. A time-course experiment is recommended, with common time points being 24, 48, and 72 hours.[1][2] The choice of incubation time will also depend on the specific biological question being addressed.

4. How can I monitor the inhibition of CARM1 activity in cells after this compound treatment?

  • Western Blotting: The most common method is to perform a Western blot to detect changes in the levels of CARM1-mediated histone methylation, such as asymmetric dimethylation of Histone H3 at arginine 17 (H3R17me2a).

  • Quantitative RT-PCR (qPCR): Measure the mRNA levels of known CARM1 target genes. A decrease in the expression of these genes upon this compound treatment can indicate CARM1 inhibition.

  • Chromatin Immunoprecipitation (ChIP)-qPCR: Perform ChIP using an antibody against a CARM1-specific histone mark (e.g., H3R17me2a) at the promoter of a known target gene.

5. What are some known downstream target genes of CARM1 that can be used as readouts for its activity?

Several downstream targets of CARM1 have been identified, including:

  • CITED2 [16]

  • PABPC1

  • MYC [17]

  • IL2Rα and Cyclin D2 [4]

  • GPX4 [18]

The selection of target genes for qPCR analysis should be based on the specific cellular context and signaling pathways being investigated.

Quantitative Data Summary

ParameterValueReference
This compound IC50 (CARM1) 50 nM[1][2][3]
This compound IC50 (PRMT6) 5.2 µM[1][3]
Recommended Starting Concentration (Cell-based assays) 1 - 10 µM[1][2][3]
Typical Incubation Time (HEK293 cells) 48 hours[1][2]

Experimental Protocols

1. Protocol for Determining Optimal this compound Concentration and Incubation Time

This protocol outlines a general procedure to establish the effective dose and treatment duration of this compound for a specific cell line.

  • Cell Seeding: Plate cells at a density that will ensure they remain in the exponential growth phase throughout the experiment.

  • This compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A typical concentration range to test would be 0.1, 0.5, 1, 5, 10, 25, and 50 µM. Include a DMSO-only control.

  • Treatment:

    • Dose-Response: Treat cells with the different concentrations of this compound for a fixed time point (e.g., 48 hours).

    • Time-Course: Treat cells with a fixed, potentially effective concentration of this compound (e.g., 10 µM) and harvest cells at different time points (e.g., 24, 48, 72 hours).

  • Endpoint Analysis: Analyze the cells for the desired endpoint. This could be:

    • Cell Viability/Proliferation Assay: (e.g., MTT, CellTiter-Glo) to determine the cytotoxic or cytostatic effects.

    • Western Blot: To assess the inhibition of CARM1-mediated histone methylation (see protocol below).

    • qPCR: To measure changes in the expression of CARM1 target genes.

  • Data Analysis: Plot the results to determine the IC50 value for your cell line and the optimal incubation time for subsequent experiments.

2. Protocol for Histone Extraction and Western Blotting for H3R17me2a

This protocol is for the detection of a key CARM1-mediated histone mark.

  • Cell Lysis and Histone Extraction (Acid Extraction Method):

    • Harvest and wash cells with ice-cold PBS.

    • Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.

    • Centrifuge to pellet the nuclei.

    • Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H2SO4 and incubate overnight at 4°C with gentle rotation to extract histones.[1]

    • Centrifuge at high speed to pellet the debris, and collect the supernatant containing the histones.

    • Neutralize the acid and determine the protein concentration.

  • Western Blotting:

    • Run 15-20 µg of histone extract on a 15% SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small proteins like histones).[19][20]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for H3R17me2a overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

    • Normalize the H3R17me2a signal to a total Histone H3 loading control.

3. Protocol for RT-qPCR of CARM1 Target Genes

This protocol allows for the quantification of changes in the expression of CARM1 target genes.

  • RNA Extraction and cDNA Synthesis:

    • Treat cells with this compound or DMSO control for the optimized time and concentration.

    • Extract total RNA using a commercially available kit.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for your target gene (e.g., CITED2, MYC) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.

    • Perform the qPCR reaction using a standard thermal cycling program.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated samples to the DMSO control.

Visualizations

CARM1_Signaling_Pathway This compound This compound CARM1 CARM1 This compound->CARM1 Inhibits Histone_H3 Histone H3 CARM1->Histone_H3 Methylates (R17) p160 p160 Coactivators (e.g., SRC/NCOA) p160->CARM1 Interacts with CBP_p300 CBP/p300 CBP_p300->CARM1 Interacts with TF Transcription Factors (e.g., Steroid Receptors, NF-κB, STAT5) TF->CARM1 Recruits H3R17me2a H3R17me2a Histone_H3->H3R17me2a Transcription_Activation Transcriptional Activation H3R17me2a->Transcription_Activation Promotes Target_Genes Target Genes (e.g., CITED2, MYC) Transcription_Activation->Target_Genes Leads to

Caption: CARM1 Signaling Pathway and Inhibition by this compound.

SGC2085_Workflow start Start: Cell Culture dose_response 1. Dose-Response & Time-Course Experiment start->dose_response treatment 2. Treat Cells with Optimized This compound Concentration & Time dose_response->treatment harvest 3. Harvest Cells treatment->harvest western 4a. Western Blot (H3R17me2a) harvest->western qpcr 4b. RT-qPCR (Target Genes) harvest->qpcr chip 4c. ChIP-qPCR (Histone Marks at Promoters) harvest->chip analysis 5. Data Analysis western->analysis qpcr->analysis chip->analysis end End: Conclusion analysis->end

Caption: Experimental Workflow for this compound Treatment and Analysis.

Troubleshooting_this compound start Issue: No Cellular Effect of this compound check_conc_time Have you optimized concentration and incubation time? start->check_conc_time optimize Perform dose-response and time-course experiments. check_conc_time->optimize No check_permeability Is poor cell permeability a known issue for your cell line? check_conc_time->check_permeability Yes optimize->start enhance_permeability Try permeability enhancers or efflux pump inhibitors. check_permeability->enhance_permeability Yes check_compound Is the this compound stock and working solution prepared correctly? check_permeability->check_compound No enhance_permeability->start prepare_fresh Prepare fresh stock and working solutions. check_compound->prepare_fresh No verify_target Confirm CARM1 expression in your cell line. check_compound->verify_target Yes prepare_fresh->start end Problem Resolved verify_target->end contact_support Contact Technical Support verify_target->contact_support If issue persists

Caption: Troubleshooting Logic for Lack of this compound Cellular Activity.

References

SGC2085 off-target effects and how to control for them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SGC2085, a potent and selective inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and highly selective small molecule inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1). It was identified through virtual screening and has a reported IC50 value of 50 nM for CARM1.[1][2][3]

Q2: How selective is this compound? Does it have known off-targets?

This compound demonstrates high selectivity for CARM1, being over 100-fold more selective against other Protein Arginine Methyltransferases (PRMTs). The most significant known potential off-target is PRMT6, for which this compound has an IC50 of 5.2 µM.[1][2] It has shown complete selectivity against a panel of 21 other human protein methyltransferases when tested at concentrations up to 50 µM.[2][4]

Q3: I am not observing any cellular activity with this compound in my experiments. Why might this be?

Some studies have reported a lack of cellular activity for this compound, even at concentrations up to 10 µM. This is thought to be due to poor cell permeability of the compound.[1][2] It is crucial to confirm target engagement in your specific cell line and experimental conditions.

Troubleshooting Guide

Issue: No observable effect of this compound in cell-based assays.

This is a common issue that may be related to the compound's permeability or experimental setup.

Table 1: this compound Inhibitory Activity

TargetIC50Selectivity over CARM1
CARM150 nM-
PRMT65.2 µM>100-fold

Data compiled from multiple sources.[1][2]

Recommended Control Experiments to Verify Target Engagement

To confirm that this compound is engaging its intended target (CARM1) within your cells and to investigate potential off-target effects on PRMT6, the following experimental controls are recommended.

1. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct binding of a compound to its target in a cellular environment.[5][6][7][8] Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.

  • Objective: To confirm that this compound binds to CARM1 in your cells.

  • Workflow:

    CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Heat Challenge cluster_lysis Cell Lysis & Fractionation cluster_detection Detection A Treat cells with This compound or DMSO B Heat cells at a temperature gradient A->B C Lyse cells B->C D Separate soluble vs. aggregated proteins (centrifugation) C->D E Analyze soluble fraction by Western Blot for CARM1 D->E

    Figure 1: CETSA experimental workflow.

2. Western Blotting for Downstream Substrate Methylation

Analyzing the methylation status of a known CARM1 substrate can provide evidence of target engagement. BAF155 is a known substrate of CARM1.[1]

  • Objective: To assess if this compound inhibits the methyltransferase activity of CARM1 in cells.

  • Workflow:

    Western_Blot_Workflow cluster_treatment Cell Treatment cluster_lysis Lysis cluster_sds_page Electrophoresis & Transfer cluster_immunoblot Immunoblotting A Treat cells with this compound or DMSO (control) B Lyse cells and quantify protein A->B C SDS-PAGE B->C D Transfer to PVDF membrane C->D E Probe with antibodies for methylated BAF155 and total BAF155 D->E

    Figure 2: Western blot workflow for substrate methylation.

3. Co-Immunoprecipitation (Co-IP) to Assess Protein Interactions

CARM1 is known to interact with various proteins. Inhibition of its activity might alter these interactions.

  • Objective: To determine if this compound treatment affects the interaction of CARM1 with a known binding partner.

  • Workflow:

    CoIP_Workflow cluster_treatment Cell Treatment cluster_lysis Lysis cluster_ip Immunoprecipitation cluster_detection Detection A Treat cells with this compound or DMSO B Lyse cells under non-denaturing conditions A->B C Incubate lysate with anti-CARM1 antibody B->C D Pull down with Protein A/G beads C->D E Elute and analyze by Western Blot for interacting partner D->E

Signaling Pathway Context

The following diagram illustrates the expected on-target and potential off-target effects of this compound.

SGC2085_Signaling This compound This compound CARM1 CARM1 (PRMT4) This compound->CARM1 Inhibits (IC50 = 50 nM) PRMT6 PRMT6 This compound->PRMT6 Inhibits (IC50 = 5.2 µM) (Potential Off-Target) CARM1_Substrates CARM1 Substrates (e.g., BAF155, Histones) CARM1->CARM1_Substrates Methylates PRMT6_Substrates PRMT6 Substrates PRMT6->PRMT6_Substrates Methylates Methylation_CARM1 Asymmetric Dimethylation CARM1_Substrates->Methylation_CARM1 Methylation_PRMT6 Asymmetric Dimethylation PRMT6_Substrates->Methylation_PRMT6 Downstream_Effects_CARM1 Transcriptional Regulation, Splicing, etc. Methylation_CARM1->Downstream_Effects_CARM1 Downstream_Effects_PRMT6 Transcriptional Repression, DNA Repair, etc. Methylation_PRMT6->Downstream_Effects_PRMT6

Figure 4: this compound on-target and potential off-target pathways.

Detailed Experimental Protocols

Western Blot Protocol for BAF155 Methylation

This protocol is adapted from published methods. [2]

  • Cell Lysis:

    • Treat cells with this compound or DMSO for the desired time (e.g., 48 hours).

    • Wash cells with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. [9][10] * Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris. [9] * Collect the supernatant containing the protein lysate.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes. [11][12] * Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. * Run the gel until the dye front reaches the bottom.

    • Transfer proteins to a PVDF membrane. Activate the PVDF membrane with methanol before transfer.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20). [11] * Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for asymmetrically dimethylated BAF155 (R1064) and total BAF155.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. [9][11] * Wash the membrane again as in the previous step.

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent. [9]

Immunoprecipitation (IP) Protocol

This is a general protocol that should be optimized for your specific antibody and protein of interest. [13][14][15][16]

  • Cell Lysate Preparation:

    • Prepare cell lysates as described in the Western Blot protocol, using a non-denaturing lysis buffer (e.g., containing 1% NP-40 instead of SDS). [13] * Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the primary antibody (e.g., anti-CARM1) or an isotype control antibody for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

    • Collect the beads by centrifugation at a low speed (e.g., 1,000 x g) for 1-2 minutes.

    • Wash the beads 3-5 times with ice-cold lysis buffer.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by adding Laemmli sample buffer and boiling for 5 minutes.

    • Centrifuge to pellet the beads and collect the supernatant.

    • Analyze the eluted proteins by Western Blotting.

References

SGC2085 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of SGC2085 in cell culture media for researchers, scientists, and drug development professionals. As specific stability data for this compound across various cell culture media is not extensively published, this guide offers a framework for assessing its stability in your specific experimental system, alongside troubleshooting advice and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in standard cell culture media?

A1: Currently, there is no publicly available quantitative data on the half-life or degradation rate of this compound in specific cell culture media (e.g., DMEM, RPMI-1640). The stability of a small molecule can be influenced by multiple factors, including media composition (pH, presence of reactive components), temperature, exposure to light, and the presence of serum proteins. Therefore, it is highly recommended to determine the stability of this compound under your specific experimental conditions.

Q2: How should I prepare and store this compound stock solutions to ensure maximum stability?

A2: To maximize stability and ensure reproducibility, follow these guidelines for preparing and storing this compound:

  • Solvent: this compound is soluble in DMSO.[1][2][3] Prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous, high-quality DMSO.

  • Storage: Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.[1][2] When stored properly, the powder form is stable for years at -20°C, and stock solutions in solvent are stable for at least one year at -80°C.[1][2]

  • Working Solutions: When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium immediately before use. Avoid storing this compound at low concentrations in aqueous media for extended periods.

Q3: What are the visual signs that this compound might be degrading or precipitating in my cell culture medium?

A3: While not always apparent, you can look for the following indicators:

  • Precipitation: The appearance of a cloudy haze, microscopic crystals, or visible particulate matter in the culture medium after adding this compound. This is more likely if the final DMSO concentration is too high or if the compound's solubility limit in the aqueous medium is exceeded.

  • Color Change: Any unexpected change in the color of the medium upon addition of the compound.

  • Inconsistent Results: High variability in biological readouts between replicate wells or experiments can be an indirect sign of compound instability.

Troubleshooting Guide

This guide helps address common issues that may be related to the stability of this compound.

Issue 1: I am observing inconsistent or lower-than-expected activity of this compound in my cell-based assays.

This could be due to several factors, including compound degradation. Follow this workflow to troubleshoot the problem.

G Troubleshooting Workflow for Inconsistent this compound Activity start Inconsistent or Low Activity Observed check_prep Verify Stock Solution Preparation & Storage start->check_prep check_solubility Check for Precipitation in Working Solution check_prep->check_solubility run_stability_assay Perform Stability Assay (See Protocol Below) check_solubility->run_stability_assay is_stable Is this compound Stable for Experiment Duration? run_stability_assay->is_stable optimize_exp Optimize Experiment: - Reduce incubation time - Replenish compound - Use fresh media is_stable->optimize_exp  No   investigate_other Investigate Other Causes: - Cell line health - Assay variability - Pipetting error is_stable->investigate_other Yes end_unstable Implement Optimized Protocol optimize_exp->end_unstable end_stable Problem Likely Not Stability-Related investigate_other->end_stable G Workflow for this compound Stability Assessment cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock 1. Prepare 10 mM this compound Stock in DMSO prep_media 2. Prepare Working Solution in Cell-Free Culture Media (e.g., 10 µM) prep_stock->prep_media incubate 3. Incubate at 37°C, 5% CO2 prep_media->incubate sample 4. Collect Aliquots at Time Points (e.g., 0, 2, 8, 24, 48h) incubate->sample store_samples 5. Store Samples at -80°C Until Analysis sample->store_samples hplc 6. Analyze Samples by HPLC store_samples->hplc quantify 7. Quantify Peak Area of Parent this compound hplc->quantify calculate 8. Calculate % Remaining vs. Time 0 quantify->calculate

References

Validation & Comparative

A Comparative Guide to CARM1 Inhibitors: SGC2085 vs. EZM2302

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, has emerged as a significant therapeutic target in various diseases, particularly in oncology. This guide provides an objective, data-supported comparison of two prominent CARM1 inhibitors: SGC2085 and EZM2302 (also known as GSK3359595). We will delve into their biochemical potency, selectivity, cellular activity, and the experimental methodologies used for their evaluation.

Biochemical Potency and Selectivity

Both this compound and EZM2302 are potent inhibitors of CARM1, albeit with different reported potencies. EZM2302 exhibits approximately 8-fold greater potency in biochemical assays. A key differentiator lies in their selectivity profile against other protein arginine methyltransferases (PRMTs).

InhibitorTargetIC50 (nM)Selectivity Notes
This compound CARM150[1][2][3]>100-fold selective over other PRMTs.[4][1] Inhibits PRMT6 with an IC50 of 5.2 µM.[4][1][2] Shows complete selectivity against a panel of 21 other human protein methyltransferases at concentrations up to 50 µM.[2]
EZM2302 CARM16[5][6][7][8]Broadly selective against other histone methyltransferases.[6][8] A ligand affinity map indicates high selectivity for CARM1.[9]

Table 1: Biochemical Potency and Selectivity of this compound and EZM2302 against CARM1.

Cellular Activity and Permeability

A critical distinction between this compound and EZM2302 is their performance in cellular assays. This difference is largely attributed to their cell permeability.

InhibitorCellular Substrate InhibitionAnti-proliferative ActivityCell Permeability
This compound No observed activity in HEK293 cells up to 10 µM.[4][1]Not reportedPoor cell permeability is suggested as the reason for lack of cellular activity.[4][1]
EZM2302 Decreases methylation of PABP1 (IC50 = 38 nM) and increases levels of demethylated SmB (EC50 = 18 nM) in RPMI-8226 cells.[7]Inhibits proliferation in a panel of 36 hematopoietic cancer cell lines.[7]Orally available and demonstrates in vivo activity.[5][6]

Table 2: Cellular Activity of this compound and EZM2302.

Mechanism of Action

The two inhibitors exhibit distinct mechanisms of action at the molecular level.

  • This compound : The precise mechanism of inhibition has not been detailed in the provided search results.

  • EZM2302 : Stabilizes an inactive CARM1-S-adenosyl-L-homocysteine (SAH) complex, which prevents substrate binding and subsequent methylation.[9]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of this compound and EZM2302.

Biochemical CARM1 Inhibition Assay (Radiometric)

This assay quantifies the enzymatic activity of CARM1 by measuring the incorporation of a radiolabeled methyl group onto a substrate.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing recombinant human CARM1 enzyme, a biotinylated peptide substrate (e.g., from histone H3), and the test inhibitor (this compound or EZM2302) at various concentrations in an appropriate assay buffer (e.g., 20 mM BICINE, pH 7.5, 1 mM TCEP, 0.005% BSA, 0.002% Tween-20).

  • Initiation: Start the reaction by adding [³H]-S-adenosyl-L-methionine (³H-SAM) as the methyl donor.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 30 minutes).

  • Quenching: Stop the reaction by adding an excess of unlabeled SAM.

  • Detection: The biotinylated and methylated peptide product is captured on a streptavidin-coated plate. The amount of incorporated radioactivity is then measured using a scintillation counter.

  • Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Substrate Methylation Assay (Western Blot)

This method assesses the ability of an inhibitor to block CARM1 activity within a cellular context by detecting the methylation status of a known CARM1 substrate.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., HEK293 or RPMI-8226) to approximately 30% confluency.[1] Treat the cells with varying concentrations of the CARM1 inhibitor (or DMSO as a vehicle control) for a specified duration (e.g., 48 hours).[1]

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[11]

    • Incubate the membrane with a primary antibody specific for the methylated form of a CARM1 substrate (e.g., methylated PABP1 or BAF155) overnight at 4°C.[2]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent.

  • Data Analysis: Quantify the band intensities to determine the relative levels of substrate methylation in treated versus untreated cells. Normalize to a loading control like total protein or a housekeeping gene.

Caco-2 Permeability Assay

This in vitro assay is used to predict the intestinal permeability of a compound and can help explain observed differences in cellular activity.

Protocol:

  • Cell Culture: Culture Caco-2 cells on a semipermeable membrane of a Transwell® insert until a confluent monolayer is formed (typically 21 days).[12][13][14]

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[12]

  • Assay Setup:

    • Add the test compound (e.g., this compound) to the apical (A) side of the monolayer.

    • At specified time points, collect samples from the basolateral (B) side.

  • Quantification: Analyze the concentration of the compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer. A low Papp value indicates poor permeability.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the concepts discussed, the following diagrams have been generated using the DOT language.

CARM1_Signaling_Pathway cluster_0 Upstream Signals cluster_1 CARM1 Activation cluster_2 Downstream Effects cluster_3 Inhibition Growth_Factors Growth Factors, Hormones Signaling_Pathways Signaling Pathways (e.g., NF-κB, Wnt) Growth_Factors->Signaling_Pathways CARM1 CARM1 (PRMT4) Signaling_Pathways->CARM1 Activation Histone_Methylation Histone H3 (R17, R26) Methylation CARM1->Histone_Methylation Methylates Coactivator_Methylation Co-activator Methylation (p300/CBP, p160) CARM1->Coactivator_Methylation Methylates Transcriptional_Activation Transcriptional Activation Histone_Methylation->Transcriptional_Activation Coactivator_Methylation->Transcriptional_Activation Gene_Expression Target Gene Expression Transcriptional_Activation->Gene_Expression Cellular_Processes Cell Proliferation, Differentiation, Metabolism Gene_Expression->Cellular_Processes This compound This compound This compound->CARM1 EZM2302 EZM2302 EZM2302->CARM1

Caption: CARM1 signaling pathway and points of inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Biochem_Start Recombinant CARM1 Biochem_Inhibit Add Inhibitor (this compound/EZM2302) Biochem_Start->Biochem_Inhibit Biochem_React Add Substrate & ³H-SAM Biochem_Inhibit->Biochem_React Biochem_Detect Measure Radioactivity Biochem_React->Biochem_Detect Biochem_End IC50 Determination Biochem_Detect->Biochem_End Cell_Start Culture Cells Cell_Treat Treat with Inhibitor Cell_Start->Cell_Treat Cell_Lysis Cell Lysis Cell_Treat->Cell_Lysis Cell_WB Western Blot for Methylated Substrate Cell_Lysis->Cell_WB Cell_End Assess Cellular Activity Cell_WB->Cell_End

Caption: Workflow for biochemical and cellular CARM1 inhibitor assays.

Conclusion

This compound and EZM2302 are both valuable chemical probes for studying CARM1. EZM2302 stands out for its superior biochemical potency and demonstrated cellular and in vivo activity, making it a more suitable tool for studying the cellular functions of CARM1 and for preclinical development. The lack of cellular activity for this compound, likely due to poor cell permeability, positions it primarily as a tool for in vitro biochemical and structural studies. The choice between these inhibitors will ultimately depend on the specific experimental context and research goals. Researchers should carefully consider the data presented here to select the most appropriate tool for their investigations into CARM1 biology and its role in disease.

References

On-Target Efficacy of SGC2085: A Comparative Analysis with Alternative CARM1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the on-target effects of SGC2085, a selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), with other notable CARM1 inhibitors. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

This compound has been identified as a potent and selective inhibitor of CARM1, a protein arginine methyltransferase implicated in various cellular processes, including transcriptional regulation, RNA processing, and signal transduction. Dysregulation of CARM1 activity has been linked to several diseases, particularly cancer, making it an attractive target for therapeutic intervention. This guide evaluates the on-target performance of this compound in comparison to other widely used CARM1 inhibitors: EZM2302, TP-064, and iCARM1.

Quantitative Data Comparison

The following table summarizes the in vitro potency and selectivity of this compound and its alternatives against CARM1 and other protein arginine methyltransferases (PRMTs). Lower IC50 values indicate higher potency.

InhibitorTargetIC50 (nM)SelectivityKey Features
This compound CARM1 50 [1][2]>100-fold selective over most other PRMTs. Shows some activity against PRMT6 (IC50 = 5.2 µM)[1][2].Potent and selective biochemical inhibitor. However, it exhibits poor cell permeability and lacks significant cellular activity[1][2].
EZM2302CARM16[3][4][5]Broadly selective against other histone methyltransferases[3][4].Potent and orally bioavailable inhibitor with demonstrated in vitro and in vivo anti-proliferative effects. Preferentially inhibits methylation of non-histone substrates[3][6].
TP-064CARM1< 10[7][8][9]>100-fold selective over most PRMTs, with some off-target activity against PRMT6 (IC50 = 1.3 µM) and PRMT8 (IC50 = 8.1 µM)[7].Potent, cell-active inhibitor. Inhibits both histone (e.g., H3R17, H3R26) and non-histone substrates of CARM1[7][8][9].
iCARM1CARM112,300 (12.3 µM)[10][11][12][13]Reported to be more specific than EZM2302 and TP-064 in inhibiting CARM1-mediated histone methylation[10][12].A more recently developed inhibitor with demonstrated efficacy in suppressing breast cancer cell growth in vitro and in vivo[10][11][13].

Detailed Experimental Protocols

Validation of the on-target effects of these inhibitors relies on a variety of biochemical and cellular assays. Below are detailed protocols for key experiments.

In Vitro Biochemical Inhibition Assay (Radiometric)

This assay quantifies the enzymatic activity of CARM1 by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a substrate.

Materials:

  • Recombinant human CARM1 enzyme

  • Biotinylated peptide substrate (e.g., from histone H3)

  • [³H]-S-adenosyl-L-methionine ([³H]-SAM)

  • Assay buffer (e.g., 20 mM bicine, pH 7.5, 1 mM TCEP, 0.005% BSA, 0.002% Tween-20)

  • Test inhibitors (this compound or alternatives) dissolved in DMSO

  • Unlabeled SAM (for quenching)

  • Scintillation plates (e.g., FlashPlate)

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 96-well plate, pre-incubate the CARM1 enzyme with the test inhibitor (or DMSO as a vehicle control) in the assay buffer for 30 minutes at room temperature.

  • Initiate the methylation reaction by adding a mixture of the biotinylated peptide substrate and [³H]-SAM.

  • Incubate the reaction mixture for a defined period (e.g., 1-2 hours) at room temperature.

  • Quench the reaction by adding an excess of unlabeled SAM.

  • Transfer the reaction mixture to a scintillation plate, which captures the biotinylated (and now radiolabeled) peptide.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular CARM1 Target Engagement Assay (Western Blot)

This assay assesses the ability of an inhibitor to block CARM1 activity within a cellular context by measuring the methylation status of a known CARM1 substrate, such as BAF155 or MED12.

Materials:

  • HEK293T or other suitable cell line

  • Cell culture medium and supplements

  • Test inhibitors (this compound or alternatives)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-asymmetric dimethyl-BAF155 (R1064), anti-total BAF155, anti-CARM1

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blot equipment

Protocol:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor (or DMSO control) for a specified duration (e.g., 48 hours).

  • Harvest the cells and prepare whole-cell lysates using the lysis buffer.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody against the methylated substrate overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total, unmethylated substrate protein or a housekeeping protein like GAPDH.

  • Quantify the band intensities to determine the dose-dependent inhibition of substrate methylation.

Differential Scanning Fluorimetry (DSF) for Target Binding

DSF, also known as a thermal shift assay, measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature (Tm) indicates a stabilizing interaction.

Materials:

  • Purified recombinant CARM1 protein

  • DSF buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl)

  • Fluorescent dye (e.g., SYPRO Orange)

  • Test inhibitors

  • Real-time PCR instrument

Protocol:

  • Prepare a master mix containing the CARM1 protein and SYPRO Orange dye in DSF buffer.

  • Aliquot the master mix into the wells of a 96-well PCR plate.

  • Add the test inhibitors at various concentrations (and a DMSO control) to the wells.

  • Seal the plate and centrifuge briefly.

  • Place the plate in a real-time PCR instrument.

  • Set the instrument to increase the temperature incrementally (e.g., from 25°C to 95°C) and measure the fluorescence at each step.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve.

  • Determine the shift in Tm (ΔTm) induced by the inhibitor as an indicator of direct binding to CARM1.

Visualizations

CARM1 Signaling Pathway

CARM1_Signaling Signal Upstream Signals (e.g., Hormones, Growth Factors) p160 p160 Coactivators (e.g., SRC-3) Signal->p160 activate CARM1 CARM1 (PRMT4) p160->CARM1 p300_CBP p300/CBP p160->p300_CBP recruit CARM1->p300_CBP HistoneH3 Histone H3 CARM1->HistoneH3 methylates (R17, R26) NonHistone Non-Histone Substrates (e.g., PABP1, BAF155, MED12) CARM1->NonHistone methylates Transcription Transcriptional Activation HistoneH3->Transcription Splicing RNA Splicing & Processing NonHistone->Splicing Inhibitor This compound & Alternatives Inhibitor->CARM1

Caption: Simplified CARM1 signaling pathway showing recruitment and methylation of substrates.

Experimental Workflow for Cellular Inhibition Assay

Cellular_Assay_Workflow start Start: Seed Cells treat Treat cells with this compound or alternative inhibitors start->treat lyse Harvest and lyse cells treat->lyse quant Quantify protein concentration lyse->quant sds SDS-PAGE and Western Blot Transfer quant->sds probe Probe with antibodies for methylated & total substrate sds->probe detect Detect signal and quantify band intensity probe->detect analyze Analyze dose-dependent inhibition detect->analyze end End: Determine Cellular Potency analyze->end

Caption: Workflow for determining cellular potency of CARM1 inhibitors.

Logic of On-Target Validation

Validation_Logic q1 Is the compound a potent biochemical inhibitor of CARM1? a1_yes Yes q1->a1_yes IC50 Assay a1_no No q1->a1_no q2 Is it selective for CARM1 over other PRMTs? a1_yes->q2 a2_yes Yes q2->a2_yes Selectivity Panel a2_no No q2->a2_no q3 Does it bind directly to CARM1? a2_yes->q3 a3_yes Yes q3->a3_yes DSF/Thermal Shift a3_no No q3->a3_no q4 Does it inhibit CARM1 activity in cells? a3_yes->q4 a4_yes Yes q4->a4_yes Cellular Assay a4_no No q4->a4_no result Validated On-Target CARM1 Inhibitor a4_yes->result

Caption: Logical flow for the validation of a CARM1 inhibitor's on-target effects.

References

A Researcher's Guide to SGC2085: A Potent In Vitro Inhibitor and Negative Control for Cellular CARM1 Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a crucial enzyme that regulates a wide array of cellular processes, including transcription, DNA damage response, and cell cycle progression.[1] It functions by catalyzing the methylation of arginine residues on both histone and non-histone proteins.[1][2] Given its significant role in cancer progression, CARM1 has emerged as a promising therapeutic target.[2][3] The development of potent and selective chemical probes is essential for dissecting its biological functions and validating it as a drug target. SGC2085 is a potent and highly selective inhibitor of CARM1's enzymatic activity in biochemical assays. However, its utility in cell-based studies is limited by poor cell permeability, which results in a lack of cellular activity.[4][5] This unique profile makes this compound an invaluable tool, not as a cellular probe, but as a negative control to ensure that the observed effects of other, cell-permeable CARM1 inhibitors are genuinely due to CARM1 inhibition within the cell.

Comparative Analysis of CARM1 Inhibitors

The selection of an appropriate chemical tool is critical for robust experimental design. While this compound is highly potent in vitro, other compounds like TP-064 and EZM2302 demonstrate cellular activity, making them suitable for studying CARM1 function in biological systems.[1][6]

Table 1: Biochemical Potency and Selectivity of CARM1 Inhibitors
CompoundTargetIC50 (nM)Selectivity ProfileReference
This compound CARM1 50 >100-fold selective over other PRMTs, except PRMT6 (IC50 = 5,200 nM).[4][7][8]
EZM2302CARM1~6Potent and bioavailable with in vivo efficacy.[6][9]
TP-064CARM1-Potent in vitro inhibitor.[1][6]
iCARM1CARM112,300 (peptide substrate)Reported to be more specific than EZM2302 and TP-064 in some assays.[3]
Table 2: Cellular Activity and Recommended Use
CompoundCellular Activity in HEK293Recommended UseReference
This compound None observed up to 10 µM Negative control in cellular assays; Potent inhibitor for in vitro biochemical/structural studies. [4][5]
EZM2302ActiveProbe for studying cellular and in vivo functions of CARM1.[1][6]
TP-064ActiveProbe for studying cellular functions of CARM1.[1]

Experimental Protocols

Detailed methodologies are crucial for the correct application and interpretation of results obtained using this compound.

Protocol 1: In Vitro CARM1 Inhibition Assay (Radiometric)

This protocol is suitable for determining the IC50 value of inhibitors like this compound against CARM1 in a cell-free system.

  • Reaction Mixture Preparation : Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM NaCl, 1 mM DTT).

  • Component Assembly : In a 96-well plate, combine recombinant CARM1 enzyme, a histone H3 peptide substrate, and the inhibitor (this compound or other compounds) at various concentrations.

  • Initiation : Start the methylation reaction by adding S-adenosyl-[3H]-methionine ([3H]-SAM) as the methyl donor.

  • Incubation : Incubate the reaction at 30°C for a specified time (e.g., 1 hour).

  • Termination : Stop the reaction by adding an acid solution, such as trichloroacetic acid (TCA).

  • Detection : Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide substrate. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis : Calculate the percentage of inhibition at each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Assay for CARM1 Target Engagement

This protocol is used to assess an inhibitor's ability to engage CARM1 within a cellular context. This compound is used here as a negative control to confirm that any observed effects from other compounds are not artifacts.

  • Cell Culture : Grow cells (e.g., HEK293) in DMEM supplemented with 10% FBS and penicillin/streptomycin in 12-well plates until they reach approximately 30-50% confluency.[4][7]

  • Compound Treatment : Treat cells with the cell-active CARM1 inhibitor (e.g., EZM2302), this compound (as a negative control), or DMSO (as a vehicle control) at desired concentrations for 24-48 hours.

  • Cell Lysis : After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 0.5% Triton X-100, supplemented with protease inhibitors and benzonase).[4][7]

  • Western Blotting : Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation : Probe the membrane with primary antibodies specific for a known CARM1 methylation mark (e.g., methylated-BAF155) and a total protein loading control.

  • Detection : Use a secondary antibody conjugated to HRP and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis : Quantify the band intensities. A cell-active inhibitor should show a decrease in the methylation signal, whereas this compound and the DMSO control should show no significant change.

Visualizing CARM1 Function and Inhibitor Validation

Diagrams created using Graphviz DOT language help to clarify complex biological pathways and experimental logic.

CARM1_Signaling_Pathway cluster_nucleus Nucleus TF Nuclear Receptors / Transcription Factors (e.g., p65) p160 p160 Coactivators TF->p160 recruits Transcription Target Gene Transcription TF->Transcription activates p300 p300/CBP p160->p300 recruits p160->Transcription activates CARM1 CARM1 p300->CARM1 recruits p300->Transcription activates CARM1->p300 methylates Histone Histone H3 CARM1->Histone methylates (H3R17, H3R26) CARM1->Transcription activates

Caption: CARM1-mediated transcriptional activation pathway.

Inhibitor_Validation_Workflow cluster_this compound This compound Path cluster_probe Cell-Active Probe Path (e.g., EZM2302) start Identify Compound biochem In Vitro Biochemical Assay (e.g., Radiometric Assay) start->biochem sgc_active Result: Potent Inhibition (IC50 = 50 nM) biochem->sgc_active probe_active Result: Potent Inhibition biochem->probe_active sgc_cell Cellular Assay sgc_active->sgc_cell sgc_inactive Result: No Cellular Activity (Poor Permeability) sgc_cell->sgc_inactive sgc_conclusion Conclusion: Valid In Vitro Tool & Negative Control sgc_inactive->sgc_conclusion probe_cell Cellular Assay probe_active->probe_cell probe_cell_active Result: Cellular Activity probe_cell->probe_cell_active probe_conclusion Conclusion: Valid Cellular Probe probe_cell_active->probe_conclusion

Caption: Experimental workflow for validating CARM1 inhibitors.

Control_Compound_Logic potency Biochemical Potency? permeability Cellular Permeability? potency->permeability Yes no_activity No Cellular Activity potency->no_activity No activity Cellular Activity permeability->activity Yes permeability->no_activity No sgc_label This compound: Potent, Not Permeable probe_label Cell-Active Probe: Potent AND Permeable

Caption: Logical framework for using this compound as a control.

Conclusion

This compound is a well-characterized chemical tool for the study of CARM1. Its high potency and selectivity in biochemical assays make it excellent for applications such as high-throughput screening, structural biology, and in vitro enzymatic studies.[4][7][8] Critically, its demonstrated lack of cellular activity due to poor permeability establishes it as the gold-standard negative control for cellular experiments.[4][5] When used alongside cell-active probes like EZM2302, this compound allows researchers to confidently attribute cellular effects to the specific inhibition of CARM1, thereby ensuring the generation of robust and reliable data in the exploration of CARM1 biology and its potential as a therapeutic target.

References

A Comparative Analysis of SGC2085 and Newer CARM1 Inhibitors for Cellular Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular activity of the established CARM1 inhibitor, SGC2085, with more recently developed inhibitors. The information presented is supported by experimental data from publicly available research, offering a comprehensive overview for researchers in oncology, epigenetics, and drug discovery.

Introduction to CARM1 Inhibition

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a crucial role in various cellular processes, including transcriptional regulation, RNA processing, and cell cycle progression.[1][3] Overexpression of CARM1 has been implicated in the pathogenesis of numerous cancers, making it an attractive therapeutic target.[1][2] this compound was one of the first potent and selective small molecule inhibitors of CARM1 to be developed. However, its utility in cellular studies has been limited by poor cell permeability. This has spurred the development of a new generation of CARM1 inhibitors with improved cellular efficacy.

Comparative Analysis of Cellular Activity

The following tables summarize the in vitro potency and cellular activity of this compound and a selection of newer CARM1 inhibitors.

Table 1: In Vitro and Cellular Activity of CARM1 Inhibitors

CompoundTypeIn Vitro IC50 (CARM1)Cellular Activity (IC50/DC50)Cell Line(s)Key Findings & Limitations
This compound Inhibitor50 nMNo cellular activity observedHEK293Potent in vitro, but lacks cellular activity due to poor permeability.
EZM2302 Inhibitor6 nM[4]PABP1 methylation IC50: 38 nM[5]; SmB demethylation EC50: 18 nM[5]RPMI-8226[5]Potent cellular activity and oral bioavailability.[4]
TP-064 Inhibitor< 10 nM[6][7]BAF155 methylation IC50: 340 nM[6][7]; MED12 methylation IC50: 43 nM[6][7]NCI-H929, KMS-27, U266B1[7]Potent and selective, with demonstrated anti-proliferative effects in multiple myeloma cell lines.[8]
iCARM1 Inhibitor12.3 µM (on H3R17 peptide)[9]Not explicitly quantified with an IC50, but shown to inhibit CARM1-mediated histone methylation in cells.Breast cancer cell lines[9]More potent in suppressing breast cancer cell growth compared to EZM2302 and TP-064 in the same study.[3]
Compound 43 InhibitorNot explicitly quantified with an IC50 in the provided results.Shown to have good in vivo efficacy in solid tumors.[9][10]Melanoma cell line BLM (IC50 = 31.01 µM)[11]Demonstrates in vivo efficacy against solid tumors.[10][12]
CH-1 Dual CARM1/HDAC2 Inhibitor3.71 nM (CARM1)[13][14]Strong anti-proliferative activity (IC50 < 1 µM)Prostate cancer cell lines (e.g., DU145)[13][14]A dual inhibitor with potent activity against both CARM1 and HDAC2.[13]
TP-064 based PROTAC (Compound 3b) Degrader (PROTAC)Not applicableDC50: 8 nM[15][16][17]Breast cancer cell linesPotently and selectively degrades CARM1, offering an alternative therapeutic strategy to inhibition.[15][16]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

In Vitro CARM1 Methyltransferase Assay

This assay is used to determine the direct inhibitory effect of a compound on CARM1 enzymatic activity.

  • Reaction Setup: In a microplate, combine recombinant human CARM1 enzyme with a specific substrate (e.g., a histone H3 peptide) and the test inhibitor at various concentrations.[18][19]

  • Initiation: Start the reaction by adding the methyl donor, S-adenosyl-L-methionine (SAM), often radiolabeled (e.g., ³H-SAM).[18][19]

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1-2 hours) to allow for the methylation reaction to proceed.[19]

  • Termination: Stop the reaction by adding a sample buffer, such as Laemmli buffer.[19]

  • Detection: The extent of methylation is quantified. For radioactive assays, this can be done by separating the reaction products by SDS-PAGE, transferring to a membrane, and detecting the radiolabeled methylated substrate via autoradiography.[18] Alternatively, non-radioactive methods like AlphaLISA can be used, which involve antibody-based detection of the methylated product.[20]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Target Engagement Assay (Western Blot)

This assay is used to confirm that the inhibitor is reaching its target within the cell and inhibiting its activity.

  • Cell Treatment: Plate cells (e.g., RPMI-8226 for EZM2302) and treat with varying concentrations of the CARM1 inhibitor or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48-72 hours).[7]

  • Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).[21] For histones, a transfer buffer containing a low concentration of SDS (e.g., 0.01%) can improve transfer efficiency.[22]

  • Blocking and Antibody Incubation: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[23] Incubate the membrane with a primary antibody specific for the methylated form of a known CARM1 substrate (e.g., anti-dimethyl-PABP1, anti-dimethyl-BAF155, or anti-H3R17me2a).[24] Also, probe for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) on the same or a parallel blot.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[23] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the methylated substrate signal to the total substrate and/or loading control. The cellular IC50 is determined by plotting the reduction in the methylation signal against the inhibitor concentration.

Cell Viability/Proliferation Assay (MTT Assay)

This assay measures the effect of the inhibitor on cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[25][26][27]

  • Compound Treatment: Treat the cells with a range of concentrations of the CARM1 inhibitor or vehicle control.[28]

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 3-6 days).[7]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[25][26][29] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[27][29]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[25][26][28]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.[25][27]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, representing the concentration of inhibitor that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Visualizations

CARM1 Signaling Pathway in Transcriptional Activation

CARM1_Signaling_Pathway cluster_0 Nucleus TF Transcription Factor DNA Promoter Region TF->DNA p160 p160 Coactivator p160->TF HAT Histone Acetyltransferase (e.g., p300/CBP) HAT->p160 H3 Histone H3 HAT->H3 Acetylation CARM1 CARM1 CARM1->p160 CARM1->H3 Methylation (H3R17) H3R17me2a H3R17me2a Transcription Gene Transcription H3R17me2a->Transcription Activation CARM1_Inhibitor_Workflow cluster_workflow Inhibitor Evaluation Workflow start Start: CARM1 Inhibitor Candidate invitro In Vitro Methyltransferase Assay start->invitro Determine In Vitro IC50 cellular_target Cellular Target Engagement Assay (Western Blot) invitro->cellular_target Confirm Cellular Target Inhibition viability Cell Viability/ Proliferation Assay (MTT) cellular_target->viability Assess Anti- Proliferative Effects invivo In Vivo Efficacy Studies (Xenograft Models) viability->invivo Evaluate In Vivo Efficacy end End: Lead Candidate Identified invivo->end

References

Confirming CARM1 Inhibition: A Guide to Secondary Assays for SGC2085

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of a small molecule inhibitor's efficacy and mechanism of action is a cornerstone of reliable drug discovery. While primary biochemical assays are essential for identifying potent inhibitors like SGC2085 for Coactivator Associated Arginine Methyltransferase 1 (CARM1), they do not fully recapitulate the complex cellular environment. Therefore, employing secondary, orthogonal assays is critical to confirm on-target activity within a cellular context.

This guide provides a comparative overview of key secondary assays to validate the inhibition of CARM1 by this compound, a potent inhibitor with an IC50 of 50 nM.[1][2][3][4] A significant consideration for this compound is its reported poor cell permeability, which may result in a lack of cellular activity in some experimental systems.[1][2][3] The following assays are designed to address both target engagement and the downstream cellular consequences of CARM1 inhibition.

Comparison of Secondary Assays for CARM1 Inhibition

To build a robust data package for a CARM1 inhibitor, a multi-pronged approach using assays that measure different aspects of inhibitor function is recommended. Below is a comparison of three distinct and informative secondary assays.

Assay Principle What It Measures Throughput Pros Cons
Western Blot for Substrate Methylation Immunoassay to detect post-translational modifications on a specific protein.The methylation status of a known CARM1 substrate (e.g., BAF155, MED12).[1][5]Low to MediumDirectly assesses the enzymatic inhibition of CARM1 in a cellular context. Can utilize established and commercially available antibodies.Semi-quantitative. Dependent on antibody specificity and sensitivity.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, leading to a higher melting temperature.Direct engagement of this compound with the CARM1 protein inside the cell.[6][7]Low to MediumProvides evidence of target binding in a physiological environment. Does not require a functional readout of the protein.Can be technically challenging. Does not confirm inhibition of enzymatic activity.
Cell Proliferation Assay Measures the number of viable cells after treatment with the inhibitor.The downstream phenotypic effect of CARM1 inhibition on cell growth.[8][9]HighSimple and quantitative. Provides a functional readout of the inhibitor's cellular impact.The observed effect may be due to off-target toxicity. Does not directly confirm CARM1 inhibition.

Experimental Protocols

Western Blot for BAF155 Methylation

This protocol details the steps to assess the ability of this compound to inhibit the methylation of the known CARM1 substrate, BAF155, in a cellular context.

Materials:

  • HEK293 cells[1]

  • DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL)[1]

  • This compound (dissolved in DMSO)[2]

  • DMSO (vehicle control)

  • Cell lysis buffer (20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 10 mM MgCl2, 0.5% Triton X-100, 12.5 U/mL benzonase, and complete EDTA-free protease inhibitor cocktail)[1]

  • SDS-PAGE and Western blotting equipment

  • Primary antibodies: anti-asymmetric dimethyl-BAF155, anti-total BAF155, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed HEK293 cells in 12-well plates and grow to approximately 30% confluency.[1]

  • Treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) or DMSO for 48 hours.[2]

  • After incubation, remove the media and lyse the cells with 100 µL of lysis buffer per well.[1]

  • Incubate for 3 minutes at room temperature, then add SDS to a final concentration of 1%.[1]

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the methylated BAF155 signal to total BAF155 and the loading control.

Cellular Thermal Shift Assay (CETSA)

This protocol is designed to confirm the direct binding of this compound to CARM1 within intact cells.

Materials:

  • MCF7 or HEK293T cells[6]

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Equipment for heating cell lysates to a range of temperatures

  • Western blotting or ELISA equipment to detect soluble CARM1

Procedure:

  • Culture MCF7 or HEK293T cells to a high density.

  • Treat the cells with this compound (e.g., 20 µM) or DMSO for a specified time (e.g., 1-4 hours).[6]

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Divide the cell suspension into aliquots for each temperature point.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated protein by centrifugation.

  • Analyze the amount of soluble CARM1 in the supernatant for each temperature point by Western blot or ELISA.

  • Plot the amount of soluble CARM1 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates target engagement.

Data Presentation

The following table presents hypothetical data to illustrate the expected outcomes from the described secondary assays when comparing this compound to a known cell-permeable CARM1 inhibitor (Inhibitor X) and a vehicle control.

Treatment Concentration Relative BAF155 Methylation (Western Blot) CARM1 Melting Temperature Shift (CETSA) Cell Proliferation (% of Control)
Vehicle (DMSO) -100%0°C100%
This compound 10 µM95%+3.5°C98%
Inhibitor X (Cell-Permeable) 10 µM25%+4.0°C45%

Note: These are illustrative data. Actual results may vary depending on the specific experimental conditions and cell line used.

Visualizing the Workflow and Pathway

To better understand the experimental process and the biological context of CARM1, the following diagrams have been generated.

CARM1_Signaling_Pathway cluster_input Upstream Signals cluster_core CARM1 Activity cluster_output Downstream Effects DNA_Damage DNA Damage ATM ATM Kinase DNA_Damage->ATM Hormone_Signaling Hormone Signaling CARM1 CARM1 (PRMT4) Hormone_Signaling->CARM1 Co-activation ATM->CARM1 Activates Histone_Methylation Histone Methylation (e.g., H3R17me2a) CARM1->Histone_Methylation Non_Histone_Methylation Non-Histone Protein Methylation (e.g., BAF155) CARM1->Non_Histone_Methylation SAM S-adenosyl- methionine (Methyl Donor) SAM->CARM1 Gene_Expression Altered Gene Expression Histone_Methylation->Gene_Expression Non_Histone_Methylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest/ Repair Gene_Expression->Cell_Cycle_Arrest

Caption: CARM1 Signaling Pathway. This diagram illustrates the activation of CARM1 by upstream signals like DNA damage and its role in methylating histone and non-histone proteins to regulate gene expression and cell cycle.[10]

Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293) Treatment 2. Treatment with this compound or Vehicle (48h) Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis SDS_PAGE 4. SDS-PAGE Lysis->SDS_PAGE Transfer 5. Transfer to Membrane SDS_PAGE->Transfer Antibody_Incubation 6. Primary & Secondary Antibody Incubation Transfer->Antibody_Incubation Detection 7. Chemiluminescent Detection Antibody_Incubation->Detection Analysis 8. Data Analysis (Quantification) Detection->Analysis

Caption: Western Blot Workflow. This flowchart outlines the key steps for assessing the methylation status of a CARM1 substrate in cells treated with an inhibitor.

CETSA_Workflow Cell_Culture 1. Cell Culture Treatment 2. Treatment with this compound or Vehicle Cell_Culture->Treatment Harvest 3. Harvest & Resuspend Cells Treatment->Harvest Heating 4. Heat to a Range of Temperatures Harvest->Heating Lysis 5. Cell Lysis (Freeze-Thaw) Heating->Lysis Centrifugation 6. Separate Soluble Fraction Lysis->Centrifugation Detection 7. Detect Soluble CARM1 (Western Blot/ELISA) Centrifugation->Detection Analysis 8. Plot Melting Curve Detection->Analysis

Caption: CETSA Workflow. This diagram illustrates the process of a Cellular Thermal Shift Assay to determine the direct binding of an inhibitor to its target protein in a cellular environment.

References

A Head-to-Head Comparison: SGC2085 vs. siRNA Knockdown for CARM1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating the multifaceted roles of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), choosing the right tool to modulate its activity is a critical experimental decision. Both the small molecule inhibitor SGC2085 and siRNA-mediated knockdown are powerful techniques to probe CARM1 function, yet they operate through distinct mechanisms, each with its own set of advantages and limitations. This guide provides an objective comparison of this compound and siRNA knockdown of CARM1, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their studies.

Mechanism of Action: A Tale of Two Approaches

This compound is a potent and selective, ATP-competitive small molecule inhibitor of CARM1.[1] It directly targets the enzymatic activity of the CARM1 protein, preventing the transfer of methyl groups to its histone and non-histone substrates. This inhibition is rapid and reversible, allowing for temporal control of CARM1 methyltransferase activity.

In contrast, siRNA (small interfering RNA) knockdown targets the CARM1 mRNA for degradation, thereby preventing the synthesis of the CARM1 protein. This process, known as RNA interference, leads to a reduction in the total cellular pool of CARM1 protein. The effects of siRNA are typically transient, lasting for several days depending on the cell type and transfection efficiency.

dot

Caption: Mechanisms of CARM1 modulation by this compound and siRNA.

Performance Comparison: A Data-Driven Overview

While direct head-to-head studies exclusively comparing this compound and CARM1 siRNA are limited, research on potent CARM1 inhibitors like iCARM1, which shows similar effects to CARM1 knockdown, provides valuable insights. The following table summarizes key performance metrics based on available data.

FeatureThis compoundsiRNA Knockdown of CARM1
Target CARM1 enzymatic activityCARM1 mRNA
Mechanism Reversible, competitive inhibition of methyltransferase activityPost-transcriptional gene silencing leading to mRNA degradation and reduced protein synthesis
Selectivity High selectivity for CARM1 over other protein methyltransferases (IC50 = 50 nM for CARM1).[1]High sequence-dependent specificity for CARM1 mRNA.
Onset of Action Rapid, within minutes to hours of administration.Slower, typically requires 24-72 hours for significant protein depletion.
Duration of Effect Dependent on compound half-life and cellular washout; generally reversible upon removal.Transient, typically lasting 3-7 days depending on cell division rate and siRNA stability.
Off-Target Effects Potential for off-target binding to other kinases or enzymes, though this compound is highly selective.[1]Can induce off-target effects through miRNA-like activity or activation of interferon response.[2][3]
Cellular Permeability Can be a limitation in certain cell lines, requiring optimization of delivery.[1]Requires a transfection reagent or physical method (e.g., electroporation) for cellular uptake.[4]
In Vivo Application Orally bioavailable formulations have been developed for similar CARM1 inhibitors.[5]In vivo delivery can be challenging, often requiring specialized nanoparticle or viral vector systems.

Experimental Protocols

This compound Inhibition Assay

This protocol describes a general method for treating cells with this compound to inhibit CARM1 activity.

  • Cell Culture: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations.

  • Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound. A vehicle control (DMSO) should be run in parallel.

  • Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Analysis: Following incubation, cells can be harvested for downstream analysis, such as Western blotting for methylated substrates or gene expression analysis.

siRNA Knockdown of CARM1

This protocol outlines a general procedure for siRNA-mediated knockdown of CARM1 using lipid-based transfection.

  • Cell Seeding: Seed cells in antibiotic-free medium 24 hours prior to transfection to achieve 50-70% confluency on the day of transfection.

  • siRNA-Lipid Complex Formation:

    • Dilute the CARM1-specific siRNA and a non-targeting control siRNA in serum-free medium.

    • In a separate tube, dilute the lipid-based transfection reagent in serum-free medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells in a dropwise manner.

  • Incubation: Incubate the cells for 48-72 hours at 37°C.

  • Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels.

dot

Caption: A typical experimental workflow for comparing this compound and siRNA.

CARM1 Signaling Pathways

CARM1 is a key regulator in multiple signaling pathways, primarily through its role as a transcriptional coactivator. It methylates histones and other proteins to modulate gene expression.

dot

CARM1_Signaling_Pathway Signal Upstream Signals (e.g., Hormones, Growth Factors) Receptor Nuclear Receptors / Transcription Factors Signal->Receptor CARM1 CARM1 Receptor->CARM1 Recruits p160 p160 Coactivators CARM1->p160 Methylates CBP_p300 CBP/p300 CARM1->CBP_p300 Interacts with Histone_Methylation Histone H3 Methylation (H3R17, H3R26) CARM1->Histone_Methylation Methylates p160->CBP_p300 CBP_p300->Histone_Methylation HAT activity Chromatin_Remodeling Chromatin Remodeling Histone_Methylation->Chromatin_Remodeling Gene_Expression Target Gene Expression Chromatin_Remodeling->Gene_Expression Cellular_Response Cellular Responses (Proliferation, Differentiation, etc.) Gene_Expression->Cellular_Response

Caption: A simplified diagram of CARM1's role in transcriptional activation.

Conclusion: Making an Informed Choice

The decision between using this compound and siRNA knockdown for CARM1 research hinges on the specific experimental question.

  • This compound is ideal for:

    • Studying the direct enzymatic function of CARM1.

    • Experiments requiring rapid and reversible inhibition.

    • Investigating the temporal dynamics of CARM1 activity.

    • In vivo studies, given the development of orally bioavailable CARM1 inhibitors.

  • siRNA knockdown is well-suited for:

    • Investigating the consequences of reduced CARM1 protein levels.

    • Validating the specificity of small molecule inhibitors.

    • Longer-term studies where sustained suppression of CARM1 is desired.

For a comprehensive understanding of CARM1's function, a combinatorial approach using both this compound and siRNA knockdown can be particularly powerful. For instance, demonstrating that a phenotype induced by this compound is mimicked by CARM1 siRNA provides strong evidence that the observed effect is indeed mediated by the inhibition of CARM1. As with any experimental tool, careful optimization and appropriate controls are paramount to generating robust and reproducible data.

References

Safety Operating Guide

Personal protective equipment for handling SGC2085

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling the coactivator-associated arginine methyltransferase 1 (CARM1) inhibitor, SGC2085. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to personal protection is warranted. The following table outlines recommended PPE based on standard laboratory practice for handling potent, small molecule inhibitors.

PPE CategoryMinimum RequirementRecommended for Higher Concentrations or Aerosol Risk
Eye Protection ANSI-approved safety glasses with side shieldsChemical splash goggles or a full-face shield
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Thicker, chemical-resistant gloves (e.g., butyl rubber)
Body Protection Standard laboratory coatChemical-resistant apron or disposable coveralls
Respiratory Not generally required for small quantities in a well-ventilated areaNIOSH-approved respirator with organic vapor cartridges (if weighing large quantities or potential for aerosolization exists)

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for the safe and effective use of this compound.

operational_workflow This compound Handling Workflow cluster_receipt Receiving & Storage cluster_preparation Stock Solution Preparation cluster_experiment Experimental Use cluster_disposal Waste Disposal receipt Receive Shipment storage Store at -20°C (powder) or -80°C (in solvent) receipt->storage Verify Integrity weigh Weigh Powder in Ventilated Enclosure storage->weigh Retrieve Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store_stock Store Aliquots at -80°C aliquot->store_stock thaw Thaw Aliquot store_stock->thaw Retrieve Stock dilute Prepare Working Dilution thaw->dilute treat Treat Cells/Animals dilute->treat liquid_waste Collect Liquid Waste (e.g., media, rinsates) treat->liquid_waste solid_waste Collect Solid Waste (e.g., tips, tubes) treat->solid_waste dispose Dispose as Hazardous Chemical Waste liquid_waste->dispose solid_waste->dispose

This compound Handling Workflow

Disposal Plan

Proper disposal of this compound and associated waste is imperative to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Powder Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard in regular trash.
This compound Stock & Working Solutions Collect in a designated, sealed, and clearly labeled hazardous waste container. The container should be stored in a secondary containment bin.
Contaminated Labware (e.g., pipette tips, tubes, plates) Collect in a designated hazardous waste bag or container. Avoid mixing with non-hazardous waste.
Contaminated PPE (e.g., gloves, disposable lab coats) Dispose of as hazardous chemical waste.
Aqueous Waste (e.g., cell culture media) Collect in a designated hazardous waste container. Do not pour down the drain.

Experimental Protocol: In Vitro Cell Treatment

The following is a general protocol for treating adherent cells (e.g., HEK293) with this compound.

  • Cell Seeding: Plate cells in appropriate well plates and culture until they reach approximately 30% confluency.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). For example, a 10 mM stock can be prepared.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution and dilute it to the desired final concentration in fresh cell culture medium. A vehicle control (medium with the same final concentration of DMSO) should also be prepared.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, cells can be harvested and lysed for subsequent analysis, such as immunoblotting to assess protein methylation status.

This compound Signaling Pathway Inhibition

This compound is a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1).[1][2][3] CARM1 plays a crucial role in transcriptional regulation by methylating histone and non-histone proteins, thereby influencing gene expression. By inhibiting CARM1, this compound can modulate various cellular processes.

signaling_pathway This compound Mechanism of Action This compound This compound CARM1 CARM1 (Arginine Methyltransferase) This compound->CARM1 Inhibits Methylation Protein Arginine Methylation CARM1->Methylation Catalyzes Histones Histone Proteins (e.g., H3R17) Histones->Methylation NonHistone Non-Histone Proteins (e.g., p300/CBP, p65) NonHistone->Methylation Transcription Altered Gene Transcription Methylation->Transcription

This compound Mechanism of Action

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SGC2085
Reactant of Route 2
SGC2085

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.